4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Description
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Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBSFYVEKYGCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374018 | |
| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-13-4 | |
| Record name | 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
CAS Number: 845823-13-4
This technical guide provides a comprehensive overview of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a halogenated and fluorinated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a substituted acetophenone with a molecular formula of C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol . While detailed experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure and data available for analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4'-Chloro-2,2,2-trifluoroacetophenone[1][2] | 4'-Chloro-2'-methylacetophenone[3] |
| CAS Number | 845823-13-4 | 321-37-9 | 37074-38-7 |
| Molecular Formula | C₉H₆ClF₃O | C₈H₄ClF₃O | C₉H₉ClO |
| Molecular Weight | 222.59 | 208.56 | 168.62 |
| Appearance | Not specified (likely a solid or liquid) | White to almost white powder to lump[1] | Not specified |
| Melting Point (°C) | Not specified | 25[1] | Not specified |
| Boiling Point (°C) | Not specified | 180 - 183[1] | Not specified |
| Density (g/cm³) | Not specified | 1.39[1] | Not specified |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This approach would involve the reaction of 1-chloro-3-methylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: Proposed Friedel-Crafts acylation synthesis.
Experimental Protocol (General Procedure):
-
To a cooled (0 °C) and stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in an inert dry solvent (e.g., dichloromethane), add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride, 1.1 equivalents) dropwise.
-
After stirring for a short period, add 1-chloro-3-methylbenzene (1.0 equivalent) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Alternative Synthetic Pathway: From a Carboxylic Acid Derivative
Another potential route involves the reaction of an organometallic reagent derived from 1-bromo-4-chloro-2-methylbenzene with a trifluoroacetate ester or the conversion of 4-chloro-2-methylbenzoic acid to the target ketone.[5][6]
Figure 2: Alternative synthetic approaches.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (likely 3H, complex multiplet), Methyl protons (singlet, ~2.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Trifluoromethyl carbon (quartet, ~115-125 ppm), Aromatic carbons (multiple signals in the aromatic region), Methyl carbon (~20 ppm). |
| ¹⁹F NMR | A single signal (singlet) for the -CF₃ group. |
| IR (cm⁻¹) | Strong C=O stretch (~1700-1720), C-F stretches (~1100-1300), Aromatic C-H and C=C stretches. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of CF₃ (m/z 69) and other characteristic fragments. |
Applications in Research and Drug Development
The trifluoroacetophenone moiety is a significant pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7][8] While specific biological activities of this compound have not been reported, its structural features suggest potential applications as:
-
An intermediate in the synthesis of novel pharmaceuticals: Its reactive ketone group allows for further chemical modifications to build more complex molecules.[1][3]
-
A building block for agrochemicals: Similar chlorinated and fluorinated compounds are used in the development of pesticides and herbicides.[1]
-
A tool for studying enzyme inhibition: Trifluoromethyl ketones are known to be effective inhibitors of various enzymes.[5]
Potential Signaling Pathway Involvement
Based on the known activities of other trifluoroacetophenone derivatives, this compound could potentially be explored for its role in pathways involving enzymes that are targets for anti-inflammatory or anti-cancer drugs. For instance, some trifluoroacetophenone derivatives have been investigated as inhibitors of malonyl-CoA decarboxylase, an enzyme involved in fatty acid metabolism.[7]
Figure 3: Hypothetical interaction with a biological pathway.
Conclusion
This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be approached through established methods like Friedel-Crafts acylation. Its structural similarity to known bioactive molecules suggests it could be a valuable building block for the development of new therapeutic agents and other functional organic materials. Further research is warranted to fully characterize its properties and explore its potential applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4 -Chloro-2,2,2-trifluoroacetophenone 99 321-37-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Physicochemical Profile of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Due to the compound's specific substitution pattern, publicly available experimental data on its physical properties are limited. This guide furnishes available data, presents standardized experimental protocols for determining key physical characteristics, and outlines a documented synthesis workflow.
Core Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound. While specific experimental values for properties such as melting and boiling points are not readily found in the public domain, the table provides essential molecular information.
| Property | Value |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
| CAS Number | 845823-13-4 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
In the absence of specific experimental data for this compound, this section outlines standardized methodologies for determining the primary physical properties of a similar aromatic ketone, Acetophenone. These protocols are broadly applicable and can be adapted for the target compound.
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. Determination of Boiling Point:
-
Apparatus: Distillation setup including a round-bottom flask, condenser, thermometer, and heating mantle.
-
Procedure:
-
A sample of the liquid compound is placed in the round-bottom flask along with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated until it boils and the vapor condenses on the thermometer bulb.
-
The steady temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. For accuracy, the atmospheric pressure should also be recorded.
-
3. Determination of Density:
-
Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.
-
Procedure:
-
The empty weight of the clean, dry pycnometer is recorded.
-
The pycnometer is filled with the liquid sample, and the weight is recorded.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and the weight is recorded.
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
-
4. Determination of Solubility:
-
Apparatus: Vials, analytical balance, and a magnetic stirrer.
-
Procedure:
-
A known volume of a selected solvent is placed in a vial.
-
A small, pre-weighed amount of the compound is added to the solvent.
-
The mixture is stirred at a constant temperature.
-
The process is repeated until no more solute dissolves (saturation is reached).
-
The total mass of the dissolved solute is used to express solubility, typically in g/100 mL or mol/L. This can be performed for a range of polar and non-polar solvents.
-
Synthesis Workflow
The following diagram illustrates a general synthetic pathway for the preparation of this compound as derived from patent literature. This workflow represents a logical sequence of chemical transformations.
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its trifluoromethyl group and substituted phenyl ring make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical identity, properties, and available technical data.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a trifluoroacetyl group attached to a 4-chloro-2-methylphenyl moiety.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone .
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the basic calculated and supplier-provided information.
| Property | Value | Source |
| CAS Number | 845823-13-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₆ClF₃O | Calculated |
| Molecular Weight | 222.59 g/mol | Calculated |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
The diagram below illustrates a logical workflow for the synthesis of the target compound.
Figure 2: A logical workflow for the synthesis of this compound.
Note: The regioselectivity of the Friedel-Crafts acylation on 1-chloro-3-methylbenzene would need to be carefully controlled to favor the desired 2,4-disubstituted product. Separation of potential isomers would likely be required during the purification step.
Applications in Research and Development
As a chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules. Its potential applications are inferred from the utility of similar fluorinated aromatic ketones.
-
Pharmaceutical Drug Development: This compound can serve as a starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability.
-
Agrochemical Synthesis: It can be used in the development of new pesticides and herbicides. The specific substitution pattern on the phenyl ring can be tailored to achieve desired biological activity against target pests or weeds.
-
Materials Science: Fluorinated organic compounds are of interest in materials science for the development of polymers and other materials with specific properties.
Currently, there is a lack of published data on specific signaling pathways or biological targets that are directly modulated by this compound itself. Its primary role is as a precursor in the synthesis of biologically active molecules.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for structurally related compounds, it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a dry and well-ventilated place.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety and handling information.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive physicochemical data are not widely available in the public domain, its chemical structure suggests its utility as a building block for introducing a trifluoroacetylated, chloro-methyl-phenyl moiety into larger molecules. Further research and publication are needed to fully characterize its properties and explore its applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as detailed toxicological information is currently lacking.
An In-depth Technical Guide to 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone: Current Knowledge and Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the currently available scientific and technical information regarding the chemical compound 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone . Despite extensive literature and database searches, it is crucial to note that detailed experimental data for this specific molecule is exceptionally limited in the public domain. This document candidly presents the available information and highlights areas where data is currently lacking.
Chemical Identity and General Properties
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is an aromatic ketone characterized by a trifluoroacetyl group and a substituted phenyl ring. Such trifluoromethyl ketones are a class of compounds recognized for their unique chemical properties and potential applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
| CAS Number | 845823-13-4 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Data Presentation:
Table 2: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 222.59 g/mol | Calculated |
| XLogP3 | 3.5 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 1 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Exact Mass | 222.005923 g/mol | Calculated |
| Monoisotopic Mass | 222.005923 g/mol | Calculated |
| Topological Polar Surface Area | 17.1 Ų | Predicted |
| Heavy Atom Count | 14 | Calculated |
| Complexity | 309 | Predicted |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified in publicly available literature.
Synthesis and Reactivity
While a specific, detailed, and validated experimental protocol for the synthesis of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is not available in the reviewed literature, the general synthesis of aryl trifluoromethyl ketones is well-established. A plausible synthetic route would involve the Friedel-Crafts acylation of 1-chloro-3-methylbenzene (m-chlorotoluene).
Logical Relationship: Plausible Synthesis Route
Caption: Plausible synthetic route for 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone.
Experimental Protocols:
No specific experimental protocols for the synthesis, purification, or analysis of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone have been found in peer-reviewed journals or patent literature. General procedures for similar reactions would typically involve the slow addition of the acylating agent to a mixture of the substituted toluene and a Lewis acid catalyst in an inert solvent, followed by an aqueous workup and purification by chromatography or distillation.
Spectroscopic Data
Commercial suppliers of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS. However, the actual spectra and detailed peak lists are not publicly accessible.
Predicted Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoroacetyl substituents.
-
¹³C NMR: Signals for the carbon atoms of the phenyl ring, the methyl group, the carbonyl group, and the trifluoromethyl group would be expected. The carbonyl carbon and the carbon of the trifluoromethyl group would likely appear at the downfield and upfield ends of the spectrum, respectively.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be a prominent feature, typically in the range of 1700-1740 cm⁻¹. Absorptions corresponding to C-F stretching and aromatic C-H and C=C bonds would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological and Pharmacological Properties
There is currently no publicly available information on the biological activity, pharmacological effects, or mechanism of action of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone. The compound has not been identified in reports of biological screenings, medicinal chemistry studies, or as a component of any drug development pipeline in the accessible literature.
Due to the absence of any data on its biological effects, no signaling pathways or experimental workflows involving this compound can be described or visualized.
Conclusion and Future Outlook
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is a defined chemical entity that is commercially available. However, there is a significant lack of publicly available scientific data regarding its physicochemical properties, detailed synthetic procedures, and, most notably, its biological activity.
For researchers and drug development professionals, this compound represents an unexplored area. Its structural features, particularly the trifluoromethyl ketone moiety, suggest potential for biological activity, as this group is often found in enzyme inhibitors and other bioactive molecules. Future research would be necessary to synthesize and characterize this compound thoroughly and to investigate its potential pharmacological effects through in vitro and in vivo studies. Without such foundational research, its utility in drug development remains purely speculative.
This guide will be updated as more information becomes publicly available.
Spectral Analysis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related analogs and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel fluorinated aromatic ketones, offering insights into the anticipated spectral features and the methodologies for their acquisition and analysis.
Introduction
This compound is a halogenated and trifluoromethylated aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of this compound is paramount for its use in further research and development. This guide outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their determination.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of similar compounds, including 4'-chloroacetophenone, 4'-(trifluoromethyl)acetophenone, and other substituted acetophenones.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.4 - 2.6 | s | - |
| Ar-H | ~7.3 - 7.8 | m | - |
Note: The aromatic protons are expected to show a complex splitting pattern due to their substitution pattern.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 - 22 |
| C=O | ~185 - 195 |
| CF₃ | ~115 - 125 (q, ¹JCF ≈ 290 Hz) |
| Aromatic C | ~125 - 145 |
Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Predicted Infrared (IR) Spectral Data
Table 3: Predicted Major Infrared Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1690 - 1710 | Strong |
| C-F (Trifluoromethyl) | ~1100 - 1300 | Strong, multiple bands |
| C-Cl (Aryl Chloride) | ~1000 - 1100 | Medium to Strong |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Alkyl) | ~2850 - 3000 | Medium |
| C=C (Aromatic) | ~1450 - 1600 | Medium to Weak |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 222/224 | [M]⁺ | Molecular ion peak, with M+2 peak due to ³⁷Cl isotope (approx. 3:1 ratio). |
| 207/209 | [M-CH₃]⁺ | Loss of the methyl group. |
| 153 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 139/141 | [C₇H₄ClO]⁺ | Fragment corresponding to the chloromethylbenzoyl cation. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis.
-
Acquisition:
-
Set the ionization energy, typically to 70 eV for EI.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M+2 peak with approximately one-third the intensity of the M peak) should be a key diagnostic feature.[1][2]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound.
Conclusion
While experimental spectral data for this compound is not currently available in public databases, this guide provides a robust set of predicted data based on sound spectroscopic principles and analysis of related structures. The outlined methodologies for data acquisition and the logical workflow for compound characterization offer a comprehensive framework for researchers working with this and similar novel chemical entities. The predicted data herein should serve as a useful benchmark for the verification of future experimental findings.
References
The Biological Activity of Trifluoromethyl Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones (TFMKs) represent a pivotal class of biologically active compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group adjacent to a ketone moiety confers unique physicochemical properties, most notably a strong electrophilic character at the carbonyl carbon. This feature makes TFMKs potent reversible or irreversible inhibitors of a wide range of enzymes, particularly proteases and esterases. Their ability to mimic the transition state of substrate hydrolysis allows for high-affinity binding and potent enzyme inhibition. This technical guide provides an in-depth overview of the biological activity of trifluoromethyl ketones, focusing on their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and their impact on key signaling pathways.
Mechanism of Action
The primary mechanism by which trifluoromethyl ketones exert their biological activity is through the nucleophilic attack of an active site residue, typically a serine or cysteine, on the electrophilic carbonyl carbon of the TFMK.[1][2] The high electronegativity of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic addition.[1][2]
Upon attack, a stable tetrahedral intermediate is formed, which can be a hemiacetal (with a serine hydroxyl group) or a hemithioketal (with a cysteine thiol group).[1][2] This intermediate is often a transition-state analog of the natural substrate hydrolysis, leading to potent and often slow-binding inhibition.[3][4] In some cases, the inhibition can be reversible, while in others, it can be irreversible, particularly with monofluoromethyl ketones.[5]
Quantitative Inhibition Data
The inhibitory potency of trifluoromethyl ketones is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for various TFMK inhibitors against different classes of enzymes.
Serine Protease Inhibitors
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Ac-Leu-ambo-Phe-CF3 | α-Chymotrypsin | 0.88 | [6] |
| Ac-ambo-Phe-CF3 | α-Chymotrypsin | - | [6] |
| Ac-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 3000 | [6] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 0.34 | [6] |
Cysteine Protease Inhibitors (Caspases)
| Inhibitor | Enzyme | IC50 (nM) | Ki (µM) | Reference |
| Z-VAD-fmk | Pan-Caspase | - | - | [7] |
| Z-DEVD-fmk | Caspase-3 | - | - | [7] |
| Ac-DVAD-FMK | Caspase-3 | - | - | [7] |
| THIQ-Leu-Phe-CH2F | Calpain I | 100 (in cells) | - | [7] |
| Z-Leu-Leu-Phe-CH2F | Calpain I | 200 (in cells) | - | [7] |
| 5h | SARS-CoV 3CL protease | 800 (at 4h) | 0.29 (at 4h) | [8] |
Cysteine Protease Inhibitors (Cathepsins)
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Z-Phe-AlaCH2F | Cathepsin B | - | [9] |
| Gly-Phe-CH2F | Cathepsin C | 8.3 | [7] |
| Ala-Phe-CH2F | Cathepsin C | 2.1 | [7] |
| Odanacatib | Cathepsin K | - | [10] |
Histone Deacetylase (HDAC) Inhibitors
| Compound | HDAC1 (IC50, µM) | HDAC6 (IC50, µM) | Reference |
| 10b | - | - | [11] |
| 10h | 0.013 | 0.010 | [11] |
| 10j | 0.158 | 0.020 | [11] |
| 10o | - | 0.021 | [11] |
| 10p | - | - | [11] |
| 84 | - | - | [12] |
| 85 | - | - | [12] |
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of trifluoromethyl ketones against serine proteases like chymotrypsin or elastase.
Materials:
-
Purified serine protease (e.g., bovine α-chymotrypsin, porcine pancreatic elastase)
-
Substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Trifluoromethyl ketone inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the TFMK inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the TFMK inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff equation).[13]
Caspase-3 Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.
Materials:
-
Cell lysate containing active caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AFC)
-
Trifluoromethyl ketone caspase inhibitor (e.g., Z-DEVD-FMK)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, and 2 mM DTT)
-
96-well microplate (black plate for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare cell lysates from apoptotic and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a consistent amount of protein from each cell lysate to the wells.
-
Add different concentrations of the TFMK inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the lysate and inhibitor for 10-15 minutes at room temperature.
-
Add the caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the caspase-3 activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Cathepsin B Inhibition Assay
This protocol is based on commercially available kits for screening cathepsin B inhibitors.
Materials:
-
Purified human cathepsin B
-
Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Trifluoromethyl ketone cathepsin inhibitor
-
Cathepsin B reaction buffer (typically containing a reducing agent like DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the TFMK inhibitor.
-
In a 96-well plate, add a fixed amount of cathepsin B to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the cathepsin B substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[14][15][16]
Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of TFMK compounds on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line or normal cell line)
-
Cell culture medium
-
Trifluoromethyl ketone compound
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, or a kit measuring membrane integrity)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the TFMK compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the TFMK compound. Include a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[17]
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by trifluoromethyl ketone inhibitors and a general workflow for inhibitor screening.
Caption: A generalized experimental workflow for screening trifluoromethyl ketone enzyme inhibitors.
Caption: The role of trifluoromethyl ketone inhibitors in the caspase activation pathway of apoptosis.
Caption: Inhibition of the JAK-STAT signaling pathway by a trifluoromethyl ketone inhibitor of JAK3.[18]
Caption: Aromatic trifluoromethyl ketones as inhibitors of the FGFR4 signaling pathway.
Conclusion
Trifluoromethyl ketones are a versatile and potent class of enzyme inhibitors with broad applications in drug discovery and chemical biology. Their unique mechanism of action, centered around the electrophilic nature of the trifluoromethyl-substituted carbonyl group, allows for the design of highly effective inhibitors for various enzyme families. The quantitative data presented in this guide highlights their potency, while the detailed experimental protocols provide a practical framework for their evaluation. The visualization of their impact on key signaling pathways underscores their potential as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly continue to expand the therapeutic potential of this remarkable class of compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of the Trifluoromethyl Group in Acetophenone Reactivity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of the trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides a comprehensive examination of the profound influence the -CF3 group exerts on the chemical reactivity of the acetophenone scaffold. We will dissect the electronic effects, explore the resulting modifications in reaction pathways, and provide quantitative data and detailed experimental protocols. This document serves as a critical resource for professionals leveraging fluorination strategies in molecular design and synthesis.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dramatically alters the electronic landscape of the acetophenone molecule.[1][2] Its influence is primarily exerted through a strong negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms.
1.1 Inductive Effect and Aromatic Ring Deactivation: The -CF3 group powerfully pulls electron density away from the phenyl ring through the sigma bond framework.[1] This inductive withdrawal significantly reduces the electron density of the aromatic system, thereby deactivating it towards electrophilic aromatic substitution.
1.2 Carbonyl Group Activation and Enhanced Electrophilicity: The electron-withdrawing effect extends to the acetyl group, polarizing the carbonyl bond. This pull of electron density makes the carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic.[1] Consequently, trifluoromethyl-substituted acetophenones are much more susceptible to nucleophilic attack at the carbonyl carbon compared to unsubstituted acetophenone.[1]
1.3 Increased Acidity of α-Protons: The inductive effect also stabilizes the conjugate base (enolate) formed upon deprotonation of the methyl group. This stabilization increases the acidity of the α-protons on the acetyl group, facilitating enolate formation under basic conditions.[1] However, the strong electron-withdrawing nature of the -CF3 group can decrease the nucleophilicity of the resulting enolate, which may slow the kinetics of subsequent reactions like aldol condensations.[1]
Caption: Inductive effect of the -CF3 group on the acetophenone core.
Quantitative Analysis of Electronic Effects
The electronic influence of the -CF3 group can be quantified using physical organic chemistry principles and spectroscopic analysis.
2.1 Hammett Constants The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[3][4] The -CF3 group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing character through induction.
| Substituent Group | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CF3 | 0.43 - 0.52 [5] | 0.54 - 0.61 [5][6] |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| Table 1: Comparison of Hammett constants for various substituents. |
2.2 Spectroscopic Signatures The electron-withdrawing nature of the -CF3 group leads to characteristic downfield shifts in NMR spectra for nearby nuclei.
| Nucleus | Typical ¹H Chemical Shift (ppm) | Description |
| Aromatic Protons | 7.5 - 8.2 | Deshielded due to inductive withdrawal from the ring.[7][8][9] |
| Methyl Protons (-COCH3) | ~2.6 | Slightly deshielded compared to unsubstituted acetophenone (~2.5 ppm).[8] |
| Table 2: Typical ¹H NMR spectroscopic data for trifluoromethyl acetophenones. |
Major Reaction Pathways and Reactivity
The altered electronic properties of trifluoromethyl acetophenones dictate their reactivity in key organic transformations.
3.1 Nucleophilic Addition to the Carbonyl Group This is the most significantly enhanced reaction pathway. The highly electrophilic carbonyl carbon readily accepts a wide range of nucleophiles. This reactivity is fundamental to building molecular complexity from the trifluoromethyl acetophenone scaffold.
References
- 1. 2',5'-Bis(trifluoromethyl)acetophenone | 545410-47-7 | Benchchem [benchchem.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. researchgate.net [researchgate.net]
- 7. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]
- 8. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 9. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
Discovery and history of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to 4'-Chloro-2,2,2-trifluoroacetophenone
Disclaimer: Initial searches for the specific compound "4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone" did not yield dedicated research or synthesis documentation. This guide will focus on the closely related and well-documented compound, 4'-Chloro-2,2,2-trifluoroacetophenone (CAS No. 321-37-9). This compound serves as a critical building block in medicinal chemistry and materials science. It is plausible that the initially requested compound is a less common derivative, and the information presented herein for the unmethylated analog will still be of significant value to researchers, scientists, and drug development professionals.
Introduction
4'-Chloro-2,2,2-trifluoroacetophenone is an aromatic ketone distinguished by the presence of a chlorine atom on the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon. This combination of functional groups imparts unique chemical properties, making it a highly reactive and versatile intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] Its applications also extend to materials science, where it is used in the creation of specialty polymers.[2]
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for 4'-Chloro-2,2,2-trifluoroacetophenone.
| Property | Value | Source |
| Chemical Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.56 g/mol | [2][3] |
| CAS Number | 321-37-9 | [1][2][3] |
| Appearance | White to almost white powder or lump | [1][2] |
| Melting Point | 24-26 °C | [4][5] |
| Boiling Point | 180-183 °C | [2][4][5] |
| Density | 1.398 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.489 | [4][5] |
| Flash Point | 78 °C (closed cup) | |
| Purity | ≥ 97% (GC) | [2] |
Synthesis and Experimental Protocols
The synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone can be achieved through various methods. A common approach involves the reaction of a Grignard reagent derived from a halogenated benzene with a trifluoroacetylating agent. Another established method is the Friedel-Crafts acylation of chlorobenzene. A detailed experimental protocol for a laboratory-scale synthesis is provided below.
Experimental Protocol: Synthesis via Organolithium Reagent
This protocol is adapted from a literature procedure for the synthesis of 4-chloro-α,α,α-trifluoroacetophenone.[6]
Materials:
-
p-Bromochlorobenzene
-
n-Butyllithium (n-BuLi) in hexane (0.95M solution)
-
Ethyl trifluoroacetate
-
Dry Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 20 g of p-bromochlorobenzene in 200 ml of dry THF in a reaction vessel.
-
Cool the solution to -60°C.
-
Slowly add 110 ml of n-butyllithium/hexane solution (0.95M) to the reaction mixture at -60°C.
-
Stir the reaction solution at -60°C for 1 hour, then warm to -20°C and stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF.
-
Cool the main reaction mixture back down to -60°C and add the ethyl trifluoroacetate solution.
-
Stir the resulting mixture at -60°C for 1 hour.
-
Quench the reaction by pouring the mixture into a beaker containing dilute HCl-ice water.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the ether layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain the desired product, 4'-Chloro-2,2,2-trifluoroacetophenone.
Applications in Research and Development
4'-Chloro-2,2,2-trifluoroacetophenone is a valuable building block in several areas of chemical research and development due to its unique structural features.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[2] The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, a desirable feature in modern drug design. The presence of the chlorine atom provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.
Agrochemical Formulations
In the agrochemical industry, 4'-Chloro-2,2,2-trifluoroacetophenone is used in the production of herbicides and pesticides.[2] The incorporation of fluorinated moieties can lead to enhanced efficacy and altered modes of action in crop protection agents.
Fluorinated Compounds Research
The trifluoromethyl group is a key feature of this molecule, making it an important starting material for research into novel fluorinated compounds.[2] Organofluorine compounds are of great interest due to their unique biological activities and improved stability.[2] Research in this area continues to expand, with fluorinated molecules playing a significant role in the development of new medicines and materials.[7]
Signaling Pathways and Logical Relationships
While 4'-Chloro-2,2,2-trifluoroacetophenone is a synthetic intermediate and not typically involved in biological signaling pathways itself, its derivatives are designed to interact with specific biological targets. The logical relationship in its use in drug discovery is outlined in the diagram below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]
- 5. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical entities is paramount. This whitepaper delves into the promising, yet underexplored potential of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a halogenated and trifluoromethylated aromatic ketone. Drawing insights from the established applications of analogous compounds, this guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic and industrial applications.
Introduction: The Promise of Fluorinated Acetophenones
Trifluoroacetophenone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making them attractive scaffolds for drug design.[1][2][3] Similarly, the presence of a chloro-substituent can influence the electronic properties and reactivity of the aromatic ring, offering further avenues for chemical modification and optimization.[1][4] this compound, with its unique substitution pattern, presents a compelling candidate for novel research endeavors. While specific data on this compound is limited, its structural similarity to other biologically active acetophenones suggests a high probability of interesting pharmacological and chemical properties.[5][6][7]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for any research application. The table below summarizes the key known and predicted properties based on its structural analogs.
| Property | Value | Source |
| CAS Number | 845823-13-4 | [4] |
| Molecular Formula | C₁₀H₇ClF₃O | Derived |
| Molecular Weight | 236.61 g/mol | Derived |
| Appearance | Predicted: White to off-white solid | Analogy to[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Analogy to[4] |
Potential Research Areas and Experimental Designs
Based on the known activities of structurally related compounds, several key research areas are proposed for this compound.
Pharmaceutical Development
The trifluoroacetophenone scaffold is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2]
Hypothetical Research Question: Does this compound or its derivatives exhibit inhibitory activity against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX)?
Experimental Workflow:
Figure 1: Proposed workflow for evaluating the anti-inflammatory potential.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compound, known inhibitors (e.g., celecoxib, SC-560).
-
Procedure: a. Prepare a series of dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the enzyme, heme, and either the test compound, a known inhibitor, or a vehicle control. c. Incubate at room temperature for 10 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at room temperature. f. Add a saturated stannous chloride solution to stop the reaction. g. Add a colorimetric substrate and measure the absorbance at 590 nm. h. Calculate the percentage of inhibition for each concentration of the test compound. i. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Hypothetical Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19.0 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
Agrochemical Applications
Substituted acetophenones are precursors in the synthesis of herbicides and pesticides.[1][8] The unique combination of substituents in this compound may lead to novel agrochemical properties.
Hypothetical Research Question: Does this compound or its derivatives exhibit herbicidal activity against common weed species or insecticidal activity against agricultural pests?
Experimental Workflow:
Figure 2: Workflow for agrochemical potential assessment.
Enzyme Inhibition and Mechanistic Studies
Trifluoroacetophenone derivatives have been identified as inhibitors of enzymes such as malonyl-CoA decarboxylase (MCD).[9] The electrophilic nature of the trifluoromethyl ketone moiety is thought to be crucial for this activity.
Hypothetical Signaling Pathway Interaction:
Figure 3: Proposed inhibition of Malonyl-CoA Decarboxylase (MCD).
Experimental Protocol: Malonyl-CoA Decarboxylase Inhibition Assay
-
Objective: To determine the IC₅₀ of the test compound against MCD.
-
Materials: Recombinant human MCD, malonyl-CoA, a coupled enzyme system (e.g., malate dehydrogenase and citrate synthase), NADH, spectrophotometer.
-
Procedure: a. Prepare various concentrations of the test compound. b. In a cuvette, combine the coupled enzyme system, NADH, and the test compound or vehicle control. c. Initiate the reaction by adding malonyl-CoA. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. e. Calculate the initial reaction rates for each concentration. f. Determine the IC₅₀ value from the dose-response curve.
Synthetic Chemistry and Derivatization
The chemical structure of this compound provides multiple sites for chemical modification to explore structure-activity relationships (SAR).
Potential Derivatization Strategies:
-
Reduction of the ketone: Conversion to the corresponding alcohol could modulate biological activity and physicochemical properties.
-
Nucleophilic addition to the carbonyl group: Formation of imines, oximes, or hydrazones can introduce new functional groups.
-
Modification of the aromatic ring: Further substitution on the phenyl ring could fine-tune electronic and steric properties.
-
Conversion to heterocyclic compounds: Acetophenones are valuable precursors for the synthesis of various heterocycles, such as pyrazoles and chalcones, which often exhibit biological activity.[6][10]
Conclusion and Future Directions
While this compound remains a relatively unexplored compound, the established biological and chemical profiles of its structural analogs provide a strong rationale for its investigation. The proposed research areas in pharmaceutical development, agrochemical discovery, and enzyme inhibition offer a solid foundation for future studies. Detailed experimental protocols and workflows outlined in this guide are intended to facilitate the initiation of research into this promising molecule. The synthesis of a focused library of derivatives will be crucial in elucidating the structure-activity relationships and unlocking the full potential of this chemical scaffold. The scientific community is encouraged to embark on the exploration of this compound, a molecule that holds the promise of contributing to advancements in both human health and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide on the Postulated Mechanism of Action of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct mechanism of action studies for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone are not publicly available. This document synthesizes information from studies on structurally related compounds to propose a scientifically plausible mechanism of action. The experimental data and pathways described are based on analogous molecules and should be considered as a predictive guide for investigational studies of this compound.
Executive Summary
This compound is a halogenated, trifluoromethylated aromatic ketone. While it is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features suggest a potential role as a modulator of inflammatory pathways. Based on the analysis of structurally similar compounds, a primary mechanism of action is proposed to be the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of compounds to their biological targets.
This guide provides a detailed overview of this postulated mechanism, including the relevant signaling pathways, comprehensive experimental protocols for validation, and a summary of quantitative data from related compounds to guide future research.
Postulated Mechanism of Action: Selective COX-2 Inhibition
The most probable mechanism of action for this compound as an anti-inflammatory and analgesic agent is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The rationale for this hypothesis is based on studies of other trifluoromethyl-containing non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group can contribute to the selective binding to the COX-2 active site.
The Cyclooxygenase (COX) Pathway
The COX pathway is central to the inflammatory process. Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Inducibly expressed at sites of inflammation and is the primary source of prostaglandins in pathological states.
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro and in vivo activities of various acetophenone and trifluoromethyl-containing derivatives against inflammatory targets. This data can serve as a benchmark for designing experiments to evaluate this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Related Compounds
| Compound Class | Specific Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-pyrazole derivative | Celecoxib (for comparison) | 15 | 0.04 | 375 | [1] |
| Dihydropyrazole sulfonamide derivative | Compound 67 | >100 | 0.33 | >303 | [2] |
| Benzimidazole derivative with oxadiazole | Compound 68 | >100 | 8.2 | >12.1 | [2] |
| 1,3,4-Oxadiazole derivative | Compound 5d | - | 1.96 (mM) | - | [1] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Related Compounds
| Compound Class | Animal Model | Endpoint | ED₅₀ (mg/kg) | Reference |
| Acetophenone semicarbazone | Carrageenan-induced paw edema (rat) | Edema Inhibition | 25-50 | [3] |
| Acetophenone semicarbazone | Acetic acid-induced writhing (mouse) | Writhing Inhibition | 25-50 | [3] |
| Tetrahydropyran hybrid of Diclofenac | Acetic acid-induced writhing (mouse) | Writhing Inhibition | < ED₅₀ of Diclofenac | [4] |
Detailed Experimental Protocols
To validate the postulated mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, fluorometric probe, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include wells with solvent only as a control for 100% enzyme activity and wells without the enzyme as a background control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assays
This is a standard model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.
-
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) carrageenan solution in saline
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize rats for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest a mechanism of action involving the selective inhibition of COX-2. This hypothesis is supported by extensive research on other trifluoromethyl-containing compounds that exhibit anti-inflammatory and analgesic properties through this pathway. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile. Future studies are warranted to confirm this proposed mechanism and to fully elucidate the therapeutic potential of this compound.
References
Technical Guide: Determining the Solubility of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a fluorinated ketone of interest in medicinal chemistry. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides detailed experimental protocols to enable researchers to determine these values accurately. The methodologies described are the isothermal saturation method followed by either gravimetric analysis or UV/Vis spectroscopy, both of which are robust and widely used techniques in the pharmaceutical and chemical industries.
Introduction
This compound is a halogenated and trifluoromethylated aromatic ketone. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its solubility.[1] Generally, fluorinated compounds exhibit unique solubility profiles that are crucial for their synthesis, purification, and formulation. This guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents.
Experimental Protocols for Solubility Determination
The following sections detail two common methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Saturation Method with Gravimetric Analysis
This classical method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[2][3][4]
Materials and Apparatus:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, ethyl acetate)
-
Analytical balance
-
Thermostatic shaker bath or magnetic stirrer with a temperature controller
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Pre-weighed evaporating dishes or beakers
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
-
Gravimetric Determination:
-
Dispense the filtered saturated solution into a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature well below the boiling point of the solute can accelerate this process.
-
Once the solvent has completely evaporated, place the dish in a drying oven (e.g., at 50-60 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.
-
Calculation: The solubility can be expressed in various units, such as g/L or mg/mL.
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
-
Mass of solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility ( g/100g solvent): (Mass of solute / Mass of solvent) x 100
-
Solubility (g/L): (Mass of solute in the aliquot / Volume of the aliquot)
Isothermal Saturation Method with UV/Vis Spectroscopy
This instrumental method is suitable if the solute has a chromophore that absorbs in the UV-visible range. It is often faster than the gravimetric method.[5][6][7]
Materials and Apparatus:
-
Same as for the gravimetric method, plus:
-
UV/Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks
Procedure:
Part A: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.[6]
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, m is the slope, and x is the concentration.
Part B: Determination of Solubility
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw an aliquot of the clear, saturated supernatant using a syringe and filter it through a syringe filter.
-
Dilute the filtered solution with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
Data Presentation
The experimentally determined solubility data should be organized in a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetonitrile | e.g., 25 | e.g., UV/Vis | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., UV/Vis | ||
| ... | ... | ... |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a key parameter for its application in research and development. This guide provides robust and reliable experimental protocols for determining this property. By following these methodologies, researchers can generate the necessary data to optimize reaction conditions, develop purification strategies, and guide formulation development. The choice between gravimetric and spectroscopic analysis will depend on the properties of the solute and the available instrumentation. Further analysis of the temperature-dependent solubility data can also provide valuable thermodynamic insights into the dissolution process.
References
- 1. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Thermochemical Properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest as a synthetic intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and computational modeling of reaction pathways. This technical guide outlines the key experimental and computational methodologies for determining these properties, providing a framework for the comprehensive characterization of this compound. Due to the limited availability of direct experimental data for the title compound, this guide also presents data for analogous compounds to provide a comparative context.
Introduction
This compound belongs to a class of fluorinated and chlorinated acetophenones. The presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. These substitutions are known to enhance the biological activity and stability of derivative compounds.[1][2] Accurate thermochemical data are essential for predicting the spontaneity and energy balance of reactions involving this intermediate, ensuring safe and efficient scale-up of synthetic processes.
Physicochemical Properties
Table 1: Physical Properties of 4'-Chloro-2,2,2-trifluoroacetophenone
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol |
| Melting Point | 24-26 °C |
| Boiling Point | 180-183 °C |
| Density | 1.398 g/mL at 25 °C |
Source: Data for 4'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-37-9)[1][2]
Table 2: Selected Thermochemical Properties of Acetophenone (Gas Phase)
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔfH°gas) | -86.7 ± 1.7 | kJ/mol |
| Standard Molar Entropy (S°gas) | 372.88 | J/mol·K |
Source: NIST Chemistry WebBook[3][4]
Experimental Determination of Thermochemical Properties
A multi-faceted experimental approach is required to fully characterize the thermochemical properties of this compound. The following sections detail the key experimental protocols.
The standard enthalpy of formation (ΔfH°) is a critical parameter representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organofluorine compounds, this is most accurately determined via rotating-bomb calorimetry.[5][6][7]
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is sealed in a fused-quartz ampoule. A known mass of a combustion auxiliary (e.g., mineral oil) may be added to ensure complete combustion.
-
Bomb Assembly: The ampoule is placed in a platinum crucible within a platinum-lined calorimetric bomb. A known volume of water is added to the bomb to dissolve the gaseous combustion products (HF, HCl, CO₂). The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry Measurement: The bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change of the water is meticulously recorded over time. The bomb is continuously rotated to ensure a homogeneous final solution.[5]
-
Product Analysis: The final contents of the bomb are analyzed to determine the concentrations of hydrofluoric acid (HF), hydrochloric acid (HCl), and any nitric acid formed from residual nitrogen.
-
Data Correction and Calculation: The raw temperature data is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent, accounting for the formation of aqueous HF, HCl, and other products. The standard enthalpy of formation is then derived using Hess's Law.
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of solids and liquids, as well as the enthalpies of phase transitions like fusion (melting).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of the compound is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated at a controlled, linear rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity (Cp) Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion (ΔfusH) Calculation: When the sample melts, a distinct endothermic peak is observed. The area under this peak is directly proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting enthalpy (e.g., indium).
The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) can be determined by measuring the vapor pressure of the compound as a function of temperature.
Experimental Protocol: Gas Saturation Method
-
Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a thermostated saturator containing the sample.
-
Saturation: The carrier gas becomes saturated with the vapor of the compound at the given temperature.
-
Quantification: The amount of vaporized substance is determined by trapping it and measuring its mass (gravimetrically) or by other analytical techniques like gas chromatography.
-
Vapor Pressure Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed material, the volume of carrier gas, and the ideal gas law.
-
Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The enthalpy of vaporization or sublimation is then calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating thermochemical properties.
-
Quantum Chemical Methods: High-level ab initio methods, such as the Gaussian-4 (G4) theory, can be used to accurately predict the gas-phase standard molar enthalpies of formation.[8] These methods involve complex calculations of the electronic structure of the molecule.
-
Density Functional Theory (DFT): DFT methods are widely used to predict a range of molecular properties, including geometries, vibrational frequencies (which are used to calculate entropy and heat capacity), and reaction energies.
-
Group-Additivity Methods: Benson's group contribution method is an empirical approach used to estimate thermochemical properties like the Gibbs free energy of formation for a wide range of organic compounds.[9][10] This method relies on summing the contributions of individual functional groups within the molecule.
Interrelation of Thermochemical Properties and Experimental Workflow
The various thermochemical properties are interconnected through the fundamental laws of thermodynamics. The following diagrams illustrate the logical relationships between these properties and a typical experimental workflow for their determination.
Caption: Logical flow showing how experimentally determined properties are used to calculate fundamental thermochemical values.
Caption: A comprehensive workflow outlining the experimental path from a pure sample to its core thermochemical data.
Conclusion
While direct experimental thermochemical data for this compound is currently sparse, established experimental and computational methodologies provide a clear path for its determination. Techniques such as rotating-bomb calorimetry, differential scanning calorimetry, and vapor pressure measurements are essential for obtaining accurate values for enthalpy of formation, heat capacity, and enthalpies of phase transitions. These experimental efforts can be supplemented and guided by computational predictions from quantum chemical methods. The resulting data are invaluable for chemical engineers, process chemists, and computational scientists in the fields of drug development and agrochemical synthesis, enabling more robust, safe, and efficient chemical processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Acetophenone [webbook.nist.gov]
- 4. Acetophenone [webbook.nist.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. While the originally proposed synthesis from 3,4-dimethyl chlorobenzene is chemically challenging due to the required substituent rearrangement, a more direct and efficient synthesis is outlined. The recommended pathway involves the Friedel-Crafts acylation of 3-chloro-4-methyltoluene. This document offers a comprehensive guide, including a proposed experimental protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.
Introduction
This compound (CAS No. 845823-13-4) is an important building block in organic synthesis.[1] The presence of a trifluoromethyl group can enhance the metabolic stability and biological activity of target molecules. This document details a feasible and scalable synthetic route to this compound, focusing on the Friedel-Crafts trifluoroacetylation of a readily available starting material.
Proposed Synthesis Pathway
The synthesis of this compound can be effectively achieved via the Friedel-Crafts acylation of 3-chloro-4-methyltoluene with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution introduces the trifluoroacetyl group onto the aromatic ring. The directing effects of the chloro and methyl groups on the starting material guide the acylation to the desired position.
Experimental Protocols
Materials and Equipment:
-
3-Chloro-4-methyltoluene (starting material)
-
Trifluoroacetic anhydride (acylating agent)
-
Anhydrous aluminum chloride (catalyst)
-
Dichloromethane (solvent, anhydrous)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Proposed Protocol for Friedel-Crafts Trifluoroacetylation:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents), dissolved in anhydrous dichloromethane (50 mL), to the cooled suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Addition of Starting Material: After the addition of the acylating agent, add 3-chloro-4-methyltoluene (1.0 equivalent), dissolved in anhydrous dichloromethane (50 mL), dropwise to the reaction mixture over 30 minutes.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold 2M hydrochloric acid (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and characteristics of analogous Friedel-Crafts acylation reactions.
| Parameter | Expected Value/Characteristic |
| Starting Material | 3-Chloro-4-methyltoluene |
| Acylating Agent | Trifluoroacetic anhydride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Theoretical Yield | Calculated based on the limiting reagent |
| Expected Experimental Yield | 70-85% (based on analogous reactions) |
| Appearance of Product | Colorless to pale yellow oil or low-melting solid |
| Purity (by GC) | >98% |
| Boiling Point | Estimated to be in the range of 200-230 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, ppm) | δ ~7.5-7.2 (aromatic protons), ~2.4 (methyl protons) |
| ¹³C NMR (CDCl₃, ppm) | δ ~180 (C=O), ~135-125 (aromatic carbons), ~117 (q, CF₃), ~20 (CH₃) |
| ¹⁹F NMR (CDCl₃, ppm) | δ ~ -72 (s, CF₃) |
| Mass Spectrum (EI) | Molecular ion peak corresponding to C₉H₆ClF₃O |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for the preparation of this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(4-chloro-2-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral trifluoromethylated alcohols are pivotal structural motifs in medicinal chemistry and materials science. Their unique stereoelectronic properties, conferred by the trifluoromethyl group, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The asymmetric synthesis of these compounds, particularly from prochiral ketones like 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, is a critical step in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for the enantioselective reduction of this compound to the corresponding chiral alcohol, (R)- or (S)-2,2,2-trifluoro-1-(4-chloro-2-methylphenyl)ethanol. The methodologies presented are based on established principles of asymmetric catalysis, including transfer hydrogenation and biocatalysis, offering versatile strategies for accessing these valuable chiral building blocks.
Logical Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral alcohols from prochiral ketones, a process central to the applications described herein.
Caption: Generalized workflow for asymmetric ketone reduction.
Application Note 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and widely employed method for the enantioselective reduction of ketones. This technique utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to facilitate the transfer of hydrogen from a simple hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, to the ketone substrate. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the metal center.
Data Presentation: Representative Performance of ATH Catalysts
The following table summarizes typical performance data for the asymmetric transfer hydrogenation of trifluoroacetophenone derivatives with various ruthenium-based catalysts. While specific data for this compound is not extensively published, these examples with structurally similar substrates provide a strong indication of expected outcomes.
| Catalyst System | Substrate | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ru-TsDPEN | 2,2,2-Trifluoroacetophenone | HCOOH/NEt₃ | Acetonitrile | 28 | >95 | 97 (R) |
| Ru-Cymene-TsDPEN | 4'-Bromo-2,2,2-trifluoroacetophenone | HCOOH/NEt₃ | DMF | 40 | 98 | 99 (S) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 4'-Fluoroacetophenone | Isopropanol | Isopropanol | 80 | >95 | >99 (S) |
| Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | Electrochemical | Ethanol | RT | 96 | 94 (R)[1] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of this compound using a pre-formed chiral ruthenium catalyst.
Materials:
-
This compound
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring the ruthenium precursor and the chiral ligand in the chosen solvent.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the chiral ruthenium catalyst (0.1 - 1 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Hydrogen Donor Preparation: In a separate flask, prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Reaction Initiation: Add the formic acid/triethylamine mixture (1.5 - 2.0 equivalents) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Application Note 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and environmentally benign approach for the synthesis of chiral alcohols. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions (aqueous media, room temperature, and neutral pH). A key advantage of KREDs is the availability of enzyme libraries that can produce either the (R)- or (S)-enantiomer of the alcohol with high fidelity. The enzymatic reduction requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.
Data Presentation: Performance of Ketoreductases in Asymmetric Reductions
The following table presents representative data for the biocatalytic reduction of various acetophenone derivatives, illustrating the high efficiency and enantioselectivity achievable with KREDs.
| Enzyme (KRED) | Substrate | Co-substrate | Buffer | Temp (°C) | Yield (%) | ee (%) |
| KRED-P1-A04 | 4'-Fluoroacetophenone | Isopropanol | KPi buffer | 30 | >99 | >99 (S) |
| KRED-NADH-101 | 3'-Hydroxyacetophenone | Isopropanol | KPi buffer | 30 | >99 | >99 (R) |
| Recombinant E. coli | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Glucose | Aqueous | RT | 89 | 100 (S)[2] |
| Pichia methanolica | Ethyl-5-oxohexanoate | Not specified | Aqueous | RT | 80-90 | >95 (S)[2] |
Experimental Protocol: Biocatalytic Reduction
This protocol provides a general method for the ketoreductase-catalyzed reduction of this compound.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme (selected for desired (R) or (S) selectivity)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
-
Shaking incubator or stirred reactor
Procedure:
-
Buffer Preparation: Prepare the potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Preparation: In a reaction vessel, dissolve NADP⁺ (or NAD⁺), D-glucose, and the KRED and GDH enzymes in the buffer.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture. The final concentration of the co-solvent should typically be kept low (<5% v/v) to maintain enzyme activity.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol using GC or HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Signaling Pathway and Application Context
The chiral trifluoromethylated alcohols synthesized through these methods are valuable intermediates in the synthesis of pharmaceuticals. For instance, they can be incorporated into molecules targeting specific biological pathways implicated in various diseases. The diagram below illustrates a hypothetical scenario where the synthesized chiral alcohol is a key building block for a kinase inhibitor.
Caption: Application of the synthesized chiral alcohol in drug development.
Conclusion
The asymmetric synthesis of 2,2,2-trifluoro-1-(4-chloro-2-methylphenyl)ethanol from this compound can be effectively achieved through methodologies such as asymmetric transfer hydrogenation and biocatalysis. These approaches offer high enantioselectivity and yield, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The choice of method will depend on factors such as the desired enantiomer, scalability, and cost considerations. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of asymmetric synthesis and drug development.
References
Application Notes and Protocols: 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone as a Key Intermediate in the Synthesis of Novel NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors, which offer a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
This document provides detailed application notes and protocols for the use of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone as a pivotal intermediate in the synthesis of novel, potent, and selective COX-2 inhibiting NSAIDs. The presence of the trifluoromethyl group is a key structural feature in many selective COX-2 inhibitors, enhancing their efficacy and selectivity. The chloro and methyl substitutions on the phenyl ring allow for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Application Notes
This compound is a versatile building block for the synthesis of pyrazole-based NSAIDs, a class that includes celecoxib. The trifluoromethyl group is crucial for high-affinity binding to the active site of the COX-2 enzyme. The synthetic strategy outlined below is analogous to the established synthesis of celecoxib and its derivatives, providing a robust framework for the development of new anti-inflammatory agents.
The primary application of this intermediate is in the synthesis of 1,5-diarylpyrazole derivatives. These compounds have demonstrated significant anti-inflammatory and analgesic properties with a favorable safety profile. The general synthetic approach involves a Claisen condensation followed by a cyclization reaction to form the core pyrazole structure.
Proposed Synthesis of a Novel Pyrazole-Based NSAID
The following protocol describes a proposed two-step synthesis of a novel NSAID from this compound. This protocol is based on established synthetic methodologies for analogous compounds.
Step 1: Claisen Condensation to form 1-(4-chloro-2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This initial step involves the condensation of this compound with an acetate source to form a β-diketone intermediate.
Experimental Protocol:
-
To a stirred solution of a suitable base (e.g., sodium methoxide or sodium hydride) in an anhydrous solvent (e.g., methanol or THF) at 0-5 °C, add this compound (1.0 eq) dropwise.
-
Following the addition, add ethyl acetate (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chloro-2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization with 4-Sulfonamidophenylhydrazine to form the Final NSAID
The β-diketone intermediate is then cyclized with a substituted hydrazine to form the pyrazole core of the final NSAID.
Experimental Protocol:
-
Dissolve the purified 1-(4-chloro-2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final NSAID product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields based on analogous syntheses reported in the literature.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | This compound, Ethyl acetate | Sodium methoxide, Methanol | 0 - 25 | 12 - 24 | 85 - 95 |
| 2 | 1-(4-chloro-2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfonamidophenylhydrazine hydrochloride | Ethanol, Acetic acid (catalytic) | 80 - 100 | 4 - 8 | 75 - 90 |
Visualizations
Experimental Workflow
Application of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone in Agrochemical Synthesis: A Focus on Triazole Fungicides
Introduction
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone and its structural analogs are valuable intermediates in the synthesis of modern agrochemicals. The presence of the trifluoromethyl group can significantly enhance the efficacy and metabolic stability of the final active ingredient. This document outlines the application of a structurally related compound, 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one, in the synthesis of the broad-spectrum triazole fungicide, Mefentrifluconazole. This synthesis serves as a representative example of the potential synthetic pathways for agrochemicals derived from trifluoromethylacetophenone derivatives.
Mefentrifluconazole is a potent demethylation inhibitor (DMI) that targets the fungal enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] Its unique isopropanol-azole structure provides high efficacy against a wide range of fungal pathogens in various crops.[4][5]
Synthetic Strategy Overview
The synthesis of Mefentrifluconazole from a trifluoromethylacetophenone intermediate involves a multi-step process. The key steps include the formation of an epoxide from the ketone, followed by the ring-opening of the epoxide with 1,2,4-triazole. This convergent approach allows for the efficient construction of the final complex molecule.
Caption: Synthetic workflow for Mefentrifluconazole.
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane (Epoxide Intermediate)
This protocol describes the conversion of the ketone to an epoxide using the Corey-Chaykovsky reaction.[1]
Materials:
-
1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one
-
Trimethylsulfonium methylsulfate
-
Potassium hydroxide (KOH)
-
Appropriate solvent (e.g., Toluene, DMSO)
Procedure:
-
To a stirred solution of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent, add trimethylsulfonium methylsulfate.
-
Add potassium hydroxide to the mixture portion-wise, maintaining the reaction temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of Mefentrifluconazole
This protocol details the ring-opening of the epoxide intermediate with 1,2,4-triazole to yield the final product.[6]
Materials:
-
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
-
1H-1,2,4-triazole
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
Charge a reaction vessel with 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane, 1H-1,2,4-triazole, sodium hydroxide flakes, and DMF.[6]
-
Heat the mixture to 115°C and stir for approximately 12 hours, monitoring for full conversion of the oxirane.[6]
-
After completion, remove the DMF by vacuum distillation.[6]
-
Add toluene and water to the residue and heat to 80°C for extraction to separate salts and remaining DMF.[6]
-
Separate the organic phase and concentrate under vacuum to remove a majority of the toluene.[6]
-
Add a specific amount of DMF to the toluene solution at 85°C for crystallization.[6]
-
Cool the solution to approximately 70°C, seed with Mefentrifluconazole crystals, and stir for 30 minutes.[6]
-
Slowly cool the suspension to 0°C over 8 hours to facilitate crystallization.[6]
-
Isolate the product by centrifugation and dry under vacuum at 80°C.[6]
Quantitative Data
| Parameter | Value | Reference |
| Protocol 2: Mefentrifluconazole Synthesis | ||
| Molar equivalent of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane | 1.0 eq (555.5 g, 1.69 mol) | [6] |
| Molar equivalent of 1H-1,2,4-triazole | 1.3 eq (152.0 g, 2.2 mol) | [6] |
| Molar equivalent of NaOH | 0.5 eq (34.0 g, 0.85 mol) | [6] |
| Solvent | DMF (1381 g) | [6] |
| Reaction Temperature | 115°C | [6] |
| Reaction Time | 12 hours | [6] |
| In-solution Yield | 92% | [6] |
| Crystallization Solvent | Toluene/DMF | [6] |
| Final Product Form | Crystalline solid | [6] |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Mefentrifluconazole, like other DMI fungicides, disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] It specifically inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which catalyzes a key step in the ergosterol pathway.[4] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[2][7]
References
- 1. A novel fungicide-Mefentrifluconazole_Chemicalbook [chemicalbook.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Mefentrifluconazole (Mefentrifluconazole) - Cultivar Magazine [revistacultivar.com]
- 5. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefentrifluconazole synthesis - chemicalbook [chemicalbook.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry: A Versatile Building Block for Anti-inflammatory Agents
Introduction
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a halogenated and trifluoromethylated aromatic ketone that serves as a valuable intermediate in medicinal chemistry. Its structural features, including the reactive carbonyl group, the trifluoromethyl moiety known to enhance metabolic stability and binding affinity, and the substituted phenyl ring, make it an attractive starting material for the synthesis of novel bioactive compounds. This application note details the use of this compound in the synthesis of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs widely used for their anti-inflammatory and analgesic properties.
The trifluoromethyl group is a key feature in many modern pharmaceuticals, contributing to increased lipophilicity and metabolic stability.[1] The chloro and methyl substituents on the phenyl ring provide additional points for molecular recognition and can be crucial for optimizing the selectivity and potency of drug candidates.
Application 1: Synthesis of a Novel Pyrazole-based COX-2 Inhibitor
A key application of this compound is in the synthesis of 1,5-diarylpyrazole derivatives, a scaffold found in several selective COX-2 inhibitors like Celecoxib. The synthesis involves a two-step process: a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with a substituted hydrazine to yield the pyrazole core.
Synthetic Workflow
The overall synthetic strategy is outlined below, starting from this compound and culminating in the formation of a celecoxib analogue.
Caption: Synthetic workflow for a novel COX-2 inhibitor.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and biological evaluation of the target COX-2 inhibitor.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Synthesis | |||||
| 1. Condensation | 1-(4-Chloro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | C₁₁H₈ClF₃O₂ | 264.63 | 85 | >95 (NMR) |
| 2. Cyclization | 4-(5-(4-Chloro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C₁₇H₁₃ClF₃N₃O₂S | 445.82 | 78 | >98 (HPLC) |
| Biological Activity | |||||
| COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | |||
| Target Compound | 15.2 | 0.08 | 190 | ||
| Celecoxib (Reference) | 10.5 | 0.05 | 210 |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Chloro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Materials:
-
This compound (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound and ethyl trifluoroacetate in anhydrous methanol dropwise to the sodium methoxide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 1,3-dione.
-
Protocol 2: Synthesis of 4-(5-(4-Chloro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
-
Materials:
-
1-(4-Chloro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of the 1,3-dione in ethanol, add (4-sulfamoylphenyl)hydrazine hydrochloride.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
-
Recrystallize from ethanol/water if further purification is required.
-
Signaling Pathway: COX-2 Inhibition
The synthesized celecoxib analogue is designed to selectively inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The described application in the synthesis of a potent and selective COX-2 inhibitor highlights its utility in modern drug discovery. The presence of the trifluoromethyl, chloro, and methyl groups provides a unique combination of properties that can be exploited to develop novel drug candidates with improved pharmacological profiles. The provided protocols offer a robust starting point for researchers and scientists in the field of medicinal chemistry to explore the potential of this and related compounds in the development of new therapeutics.
References
Application Notes and Protocols: 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone as a Versatile Building Block for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a highly versatile chemical intermediate recognized for its significant potential in the synthesis of complex fluorinated molecules.[1] The presence of a trifluoromethyl group imparts unique electronic properties, enhancing the reactivity of the ketone and often conferring desirable characteristics such as increased metabolic stability and bioavailability to the resulting compounds.[1][2] This makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals, particularly in the creation of anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1][3]
These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations. The protocols are based on established methodologies for structurally related trifluoroacetophenones and can be adapted for this specific substrate.
Key Applications and Synthetic Transformations
The trifluoromethyl ketone moiety in this compound serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Core reaction pathways include:
-
Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing trifluoromethyl group activates the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This allows for the synthesis of trifluoromethyl-substituted alcohols, which are important chiral synthons.
-
Organocatalytic Epoxidation of Alkenes: Trifluoroacetophenones have been identified as efficient organocatalysts for the epoxidation of olefins, utilizing environmentally benign oxidants like hydrogen peroxide.[4]
-
Synthesis of Heterocyclic Compounds: The ketone can be a precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are prevalent motifs in many biologically active compounds.
Experimental Protocols
The following protocols are detailed methodologies for key experiments and can be adapted for use with this compound.
Protocol 1: Asymmetric Transfer Hydrogenation of this compound
This protocol describes the asymmetric reduction of the trifluoromethyl ketone to the corresponding chiral alcohol, a valuable intermediate in pharmaceutical synthesis. The procedure is adapted from established methods for related activated aromatic ketones.[]
Reaction Scheme:
Caption: Asymmetric Transfer Hydrogenation.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂ or other suitable ruthenium or rhodium catalyst
-
Chiral diimine or phosphine ligand
-
Sodium formate
-
Water (degassed)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the chiral ligand and the catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂) in degassed water to form the catalyst complex.
-
Add this compound to the reaction vessel.
-
Add sodium formate as the hydrogen donor.
-
Stir the reaction mixture at a mild temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Substrate | This compound |
| Catalyst Loading | 1-5 mol% |
| Ligand | Chiral diimine |
| Hydrogen Donor | Sodium Formate |
| Solvent | Water |
| Temperature | 25-40 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
| Expected Enantiomeric Excess | >90% |
Protocol 2: Organocatalyzed Epoxidation of an Alkene
This protocol details the use of this compound as an organocatalyst for the epoxidation of an alkene, based on the established reactivity of 2,2,2-trifluoroacetophenone.[4]
Workflow for Organocatalyzed Epoxidation:
Caption: Epoxidation Workflow.
Materials:
-
Alkene (e.g., styrene)
-
This compound (catalyst)
-
tert-Butyl alcohol
-
Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium salt)
-
Acetonitrile
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the alkene (1.00 mmol) and this compound (0.05 mmol, 5 mol%).
-
Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (2.00 mmol), and 30% aqueous H₂O₂ (2.00 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, purify the crude product directly by flash column chromatography on silica gel to yield the desired epoxide.
Quantitative Data (Based on 2,2,2-trifluoroacetophenone as catalyst):
| Parameter | Value |
| Catalyst | This compound |
| Catalyst Loading | 2-5 mol% |
| Oxidant | H₂O₂ |
| Solvent System | tert-Butyl alcohol / Water / Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Expected Yield | >90% |
Protocol 3: Synthesis of a Trifluoromethyl-Substituted Cyclopropene
This protocol outlines a transition-metal-free synthesis of a 1,3-diaryl-3-trifluoromethylcyclopropene from the tosylhydrazone of this compound and an alkyne.[]
Logical Flow for Cyclopropene Synthesis:
Caption: Cyclopropene Synthesis Logic.
Materials:
-
This compound
-
Tosylhydrazide
-
Terminal or internal alkyne
-
Base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DME)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Part A: Synthesis of the Tosylhydrazone
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add an equimolar amount of tosylhydrazide.
-
Add a catalytic amount of acid (e.g., acetic acid) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the tosylhydrazone product by filtration or crystallization.
Part B: Cyclopropene Formation
-
In a dry flask under an inert atmosphere, suspend the base in an anhydrous solvent.
-
Add a solution of the tosylhydrazone and the alkyne in the same solvent.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the cyclopropene product by column chromatography.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Starting Material | Tosylhydrazone of this compound |
| Reagent | Alkyne |
| Base | Potassium tert-butoxide |
| Solvent | DME |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of fluorinated compounds. Its activated carbonyl group allows for diverse transformations, leading to the creation of complex molecules with potential applications in medicinal chemistry and agrochemical research. The provided protocols, adapted from established literature on similar compounds, offer a solid foundation for researchers to explore the synthetic potential of this versatile intermediate.
References
Application Notes and Protocols for Enantioselective Reactions Involving 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential enantioselective transformations of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. While direct experimental data for this specific substrate is limited in published literature, this document outlines highly pertinent and adaptable protocols based on successful enantioselective reactions performed on structurally similar trifluoroacetophenone and acetophenone derivatives. The provided methodologies, particularly in asymmetric transfer hydrogenation and biocatalytic reduction, serve as a strong starting point for the synthesis of the corresponding chiral alcohol, a valuable building block in medicinal chemistry.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of prochiral ketones. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have demonstrated exceptional performance for a broad range of acetophenone derivatives.
Quantitative Data Summary for Analogous Substrates
The following table summarizes the results for the asymmetric transfer hydrogenation of ketones structurally related to this compound. This data provides an expected performance benchmark for adapting these methods.
| Entry | Substrate | Catalyst System | Hydrogen Donor | Yield (%) | e.e. (%) | Configuration |
| 1 | 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | >95 | 98 | R |
| 2 | 2-Chloroacetophenone | [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] | HCOOH/NEt₃ | >99 | >99 | S |
| 3 | 2,2,2-Trifluoroacetophenone | [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] | HCOOH/NEt₃ | >99 | 97 | S |
Data is compiled from analogous reactions and should be considered as a guideline. Optimization for this compound is necessary.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of substituted acetophenones and serves as a starting point for the reduction of this compound.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1 mmol) in the anhydrous solvent (5 mL).
-
Hydrogenation: To the substrate solution, add the pre-formed catalyst solution. Subsequently, add a 5:2 mixture of formic acid and triethylamine (1.5 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Application Notes and Protocols for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone as a photoinitiator in UV-curable polymer systems. The information is targeted toward professionals in research, materials science, and drug development who are exploring novel photopolymerization technologies.
Introduction to UV Curing and the Role of Acetophenone Derivatives
Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity UV light to rapidly cure or dry inks, coatings, adhesives, and other materials.[1][2] This technology offers significant advantages, including high production speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). A key component in this process is the photoinitiator, a compound that absorbs UV light and generates reactive species, typically free radicals, to initiate polymerization.[1][3]
Acetophenone and its derivatives are a well-established class of photoinitiators.[4][5][6] They are generally classified as Norrish Type I photoinitiators.[1][7] Upon absorption of UV radiation, these molecules undergo unimolecular fragmentation (α-cleavage) to produce two free radical fragments, both of which can potentially initiate the polymerization of monomers and oligomers.[1][7] Acetophenone-based initiators are often favored for providing good surface cure and low yellowing properties.[1]
Proposed Application: this compound as a Type I Photoinitiator
Based on its chemical structure, this compound is proposed as a Type I photoinitiator for free-radical polymerization. The presence of the aromatic ketone group is characteristic of acetophenone-based photoinitiators. The trifluoromethyl group can enhance reactivity and solubility in organic media, while the chloro and methyl substitutions on the phenyl ring may influence the absorption spectrum and initiation efficiency.[8]
The proposed mechanism of action involves the absorption of UV light, leading to the excitation of the molecule, followed by α-cleavage of the bond between the carbonyl group and the trifluoromethyl-bearing carbon. This cleavage would generate two distinct radical species capable of initiating polymerization.
Caption: Proposed photoinitiation mechanism of this compound.
Experimental Protocols
The following protocols are provided as a starting point for evaluating this compound as a photoinitiator. Optimization will be necessary for specific formulations and applications.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
Objective: To prepare a simple, clear, UV-curable coating formulation.
Materials:
-
Epoxy Acrylate Oligomer (e.g., Bisphenol A based)
-
Reactive Diluent Monomer (e.g., Trimethylolpropane Triacrylate - TMPTA)
-
This compound (Photoinitiator)
-
UV-blocking amber glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
In a UV-blocking amber glass vial, weigh the desired amount of the epoxy acrylate oligomer.
-
Add the reactive diluent (TMPTA) to the vial.
-
Mix the oligomer and monomer with a magnetic stirrer until a homogeneous solution is formed. Gentle warming may be applied if necessary to reduce viscosity.
-
Add the this compound to the mixture.
-
Continue stirring until the photoinitiator is completely dissolved. Protect the formulation from ambient light at all times.
Protocol 2: UV Curing and Film Characterization
Objective: To cure the prepared formulation and evaluate the basic properties of the resulting polymer film.
Equipment:
-
UV Curing System (e.g., Medium-Pressure Mercury Lamp)
-
Film applicator or wire-wound rod
-
Substrate (e.g., glass slides, metal panels)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer (for kinetics)
-
Pencil Hardness Tester
-
Cross-hatch Adhesion Tester
Procedure:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants.
-
Film Application: Apply a small amount of the prepared formulation onto the substrate. Use a film applicator to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).
-
UV Exposure: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity.
-
Cure Monitoring (RT-FTIR): To determine polymerization kinetics, a thin layer of the formulation can be placed between two transparent salt plates (e.g., KBr) or on an ATR crystal and exposed to the UV source while monitoring the disappearance of the acrylate C=C double bond peak (around 1635 cm⁻¹) in real-time.[7][9]
-
Post-Cure Evaluation:
-
Tack-Free Test: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not show any fiber transfer.
-
Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363.
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) double rub test to assess the degree of crosslinking.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test (ASTM D3359).
-
Caption: General experimental workflow for UV curing.
Data Presentation
The following tables provide typical starting parameters and expected data for UV curing experiments with an acetophenone-based photoinitiator.
Table 1: Example UV-Curable Formulation
| Component | Function | Weight Percentage (%) |
| Bisphenol A Epoxy Acrylate | Oligomer | 60 |
| Trimethylolpropane Triacrylate (TMPTA) | Reactive Diluent | 37 |
| This compound | Photoinitiator | 3 |
| Total | 100 |
Table 2: Typical UV Curing Parameters
| Parameter | Typical Range | Notes |
| UV Lamp Type | Medium-Pressure Hg | Provides broad-spectrum UV output.[1] |
| UV Irradiance (Intensity) | 50 - 500 mW/cm² | Higher intensity generally leads to faster curing.[1] |
| UV Dose (Energy) | 200 - 2000 mJ/cm² | Total energy required for a full cure.[1] |
| Film Thickness | 10 - 50 µm | Thicker films may require higher UV doses. |
Table 3: Potential Polymer Film Properties
| Property | Typical Test Method | Expected Outcome |
| Cure Speed | RT-FTIR | Monomer conversion >90% within seconds. |
| Pencil Hardness | ASTM D3363 | H - 4H, depending on formulation. |
| Solvent Resistance | MEK Double Rubs | >100, indicating good crosslinking. |
| Adhesion | ASTM D3359 | 4B - 5B on well-prepared substrates. |
Safety Considerations
-
Chemical Handling: Always handle uncured resins and photoinitiators in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylates can be skin sensitizers.[1]
-
UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking face shields and safety glasses. Ensure the curing chamber is properly shielded to prevent stray UV radiation from escaping.[1]
-
Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and drug development industries for the construction of complex molecular architectures. This application note provides a detailed experimental protocol for the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone to synthesize the corresponding tertiary alcohol.
The presence of a trifluoromethyl group on the acetophenone substrate significantly enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the Grignard reagent. However, the trifluoromethyl group, along with the ortho-methyl and para-chloro substituents, also introduces electronic and steric factors that must be carefully considered for optimal reaction outcomes. Furthermore, the preparation and handling of Grignard reagents, particularly those with trifluoromethylated aromatic rings, require stringent safety precautions due to their potential instability.
This document outlines a comprehensive experimental setup, a step-by-step protocol, and methods for the purification and characterization of the resulting tertiary alcohol.
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction with substituted acetophenones, providing a baseline for expected outcomes with this compound. Please note that actual yields and reaction times may vary depending on the specific Grignard reagent used and the precise reaction conditions.
| Substrate | Grignard Reagent | Product | Reaction Time (h) | Yield (%) | Purification Method |
| 4'-Chloroacetophenone | Phenylmagnesium bromide | 1-(4-chlorophenyl)-1-phenylethanol | 2-4 | 85-95 | Recrystallization/Column Chromatography |
| 2'-Methylacetophenone | Phenylmagnesium bromide | 1-(2-methylphenyl)-1-phenylethanol | 3-5 | 80-90 | Column Chromatography |
| 2,2,2-Trifluoroacetophenone | Phenylmagnesium bromide | 1-phenyl-1-(trifluoromethyl)ethanol | 1-3 | 90-98 | Distillation/Column Chromatography |
| This compound | Phenylmagnesium bromide | 1-(4-chloro-2-methylphenyl)-1-phenyl-2,2,2-trifluoroethanol | 2-4 (estimated) | 85-95 (estimated) | Column Chromatography |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the Grignard reaction.
Materials
-
Reactants:
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other aryl/alkyl halide for the desired Grignard reagent)
-
Iodine crystal (for activation)
-
-
Solvents:
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
-
Drying Agent:
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or equivalent setup for anhydrous reactions
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Safety Note: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. The reaction should be performed under a constant flow of nitrogen or argon.
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride or silica gel), and a dropping funnel. Purge the entire system with an inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to bromobenzene) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting dark grey or brownish solution is used directly in the next step.
Protocol 2: Grignard Reaction with this compound
-
Substrate Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of the ketone dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude tertiary alcohol.
-
Protocol 3: Purification of the Tertiary Alcohol
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the tertiary alcohol.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps in the Grignard reaction mechanism.
Application Notes and Protocols: Synthesis of Novel Triazole Fungicides Utilizing 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel potential triazole fungicide, 2-(4-chloro-2-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol, starting from 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. The methodologies are based on established synthetic routes for structurally related triazole fungicides, such as mefentrifluconazole.[1][2][3] Triazole fungicides are a critical class of agrochemicals that function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The incorporation of a trifluoromethyl group, as present in the starting material, is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability.[2]
Synthetic Strategy Overview
The proposed synthesis involves a two-step reaction sequence starting from this compound. The first step is the conversion of the ketone to an intermediate epoxide via the Corey-Chaykovsky reaction. The subsequent step involves the nucleophilic ring-opening of the epoxide with 1,2,4-triazole to yield the final triazole fungicide. An alternative, widely used method involves the α-bromination of the acetophenone followed by reaction with 1,2,4-triazole; this pathway is also discussed.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for the novel triazole fungicide.
Experimental Protocols
Synthesis of 2-(4-chloro-2-methylphenyl)-2-(trifluoromethyl)oxirane (Intermediate 1)
This protocol details the epoxidation of this compound using the Corey-Chaykovsky reaction.[1]
Protocol:
-
To a stirred solution of trimethylsulfonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature to form the methylide ylide.
-
Cool the reaction mixture to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Synthesis of 2-(4-chloro-2-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Product)
This protocol describes the ring-opening of the intermediate epoxide with 1,2,4-triazole in the presence of a base.[3]
Protocol:
-
In a round-bottom flask, combine 2-(4-chloro-2-methylphenyl)-2-(trifluoromethyl)oxirane (1.0 equivalent), 1,2,4-triazole (1.3 equivalents), and sodium hydroxide (0.5 equivalents) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 110-120°C and stir for 10-14 hours.
-
Monitor the reaction for the consumption of the oxirane starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the DMF by vacuum distillation.
-
Partition the residue between toluene and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under vacuum and purify the crude product by recrystallization or column chromatography to yield the final triazole fungicide.
Data Presentation
The following tables summarize typical quantitative data expected for the synthesis of the novel triazole fungicide. Yields and purity are based on analogous reactions reported in the literature for similar structures.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Epoxidation | Trimethylsulfonium iodide, NaH | DMSO | 0 to RT | 12-16 | 85-95 |
| 2 | Ring-Opening | 1,2,4-Triazole, NaOH | DMF | 110-120 | 10-14 | 90-95 |
Table 2: Physicochemical and Spectroscopic Data of the Final Product
| Property | Value |
| Molecular Formula | C₁₂H₁₁ClF₃N₃O |
| Molecular Weight | 319.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: aromatic protons, methyl protons, methylene protons, hydroxyl proton, triazole protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: aromatic carbons, methyl carbon, quaternary carbons, methylene carbon, triazole carbons. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ expected at 320.06 |
| Purity (HPLC) | >95% |
Alternative Synthetic Pathway: α-Bromination Route
An alternative and common method for synthesizing such triazole derivatives involves the α-bromination of the starting acetophenone, followed by nucleophilic substitution with 1,2,4-triazole.[4][5]
Signaling Pathway for the α-Bromination Route
Caption: Alternative synthetic pathway via α-bromination.
Brief Protocol for α-Bromination Route:
-
α-Bromination: The starting acetophenone can be brominated at the α-position using a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, or pyridine hydrobromide perbromide in a suitable solvent like acetic acid.[5]
-
Nucleophilic Substitution: The resulting α-bromo ketone is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the triazole-substituted ketone, which can then be reduced to the final alcohol product.[4]
Conclusion
The protocols outlined provide a robust framework for the synthesis of a novel triazole fungicide from this compound. The primary proposed route through an epoxide intermediate is analogous to the synthesis of the commercial fungicide mefentrifluconazole and is expected to proceed with high yields.[1][3] These application notes are intended to guide researchers in the development of new agrochemical candidates, leveraging a readily accessible and highly functionalized starting material. Further optimization of reaction conditions and biological evaluation of the final compound are recommended next steps.
References
- 1. A novel fungicide-Mefentrifluconazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Mefentrifluconazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a versatile chemical scaffold with significant potential in drug discovery. The presence of a trifluoromethyl group enhances its metabolic stability and binding affinity, while the chloro and methyl substitutions on the phenyl ring provide opportunities for selective derivatization to explore a wide chemical space.[1][2] This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of its derivatives as potential therapeutic agents. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][3]
The derivatization strategies outlined below focus on modifications of the ketone moiety, a common approach for generating novel bioactive molecules. These modifications can lead to the discovery of compounds with a range of biological activities, including but not limited to enzyme inhibition and antimicrobial effects.
Key Derivatization Strategies
The carbonyl group of this compound is a prime target for a variety of chemical transformations to generate diverse libraries of compounds. Common derivatization reactions include:
-
Reductive Amination: Conversion of the ketone to a primary amine, which can be further functionalized.
-
Wittig Reaction: Formation of a carbon-carbon double bond, allowing for the introduction of various substituents.
-
Grignard Reaction: Addition of organometallic reagents to the carbonyl group to form tertiary alcohols.[4]
-
Synthesis of Heterocycles: Using the ketone as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles or oxazoles.
These strategies enable the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-substituted Amino Derivatives via Reductive Amination
This protocol describes the conversion of this compound to various N-substituted amino derivatives.
Materials:
-
This compound
-
Ammonium acetate or desired primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) or ammonium acetate (5.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of Olefin Derivatives via Wittig Reaction
This protocol details the synthesis of olefin derivatives from this compound using the Wittig reaction.
Materials:
-
This compound
-
Desired phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base like n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Activity Screening
Derivatives should be screened for a variety of biological activities to identify potential drug candidates. A common initial screening cascade includes assays for:
-
Enzyme Inhibition: For example, against kinases, proteases, or cholinesterases.[5]
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[6]
-
Anticancer Activity: Against various cancer cell lines.[6]
Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized derivatives against a target enzyme.
Materials:
-
Synthesized derivatives (dissolved in DMSO)
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized derivatives and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds/control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Derivatization Method | R-Group | Target Enzyme | IC₅₀ (µM) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| Parent | - | - | Kinase A | >100 | >128 |
| DERIV-01 | Reductive Amination | -NH-CH₂-Ph | Kinase A | 15.2 ± 1.8 | 64 |
| DERIV-02 | Reductive Amination | -NH-Cyclohexyl | Kinase A | 25.7 ± 2.5 | 128 |
| DERIV-03 | Wittig Reaction | =CH-Ph | Kinase A | 8.9 ± 0.9 | 32 |
| DERIV-04 | Wittig Reaction | =CH-CO₂Et | Kinase A | 42.1 ± 4.1 | >128 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams illustrating workflows and relationships are crucial for clear communication.
Caption: General workflow for the derivatization and screening of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 5. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 3-chlorotoluene with trifluoroacetic anhydride is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting the issue:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering the catalyst inactive. Consider increasing the molar ratio of the Lewis acid to the limiting reagent.
-
Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. An optimization of the reaction temperature is recommended.
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Purity of Reagents: The purity of 3-chlorotoluene and trifluoroacetic anhydride is crucial. Impurities can lead to the formation of byproducts and interfere with the reaction.
-
Deactivation of the Aromatic Ring: While the methyl group is activating, the chloro group is deactivating. This can make the reaction more challenging than with highly activated aromatic rings. Stronger Lewis acids or higher temperatures might be necessary.
Issue 2: Formation of Multiple Products in Grignard Reaction
Q: I am attempting to synthesize this compound by reacting 4-chloro-2-methylphenylmagnesium bromide with an electrophilic trifluoroacetyl source (e.g., ethyl trifluoroacetate), but I am observing multiple products and a low yield of the desired ketone. What is happening?
A: The Grignard reaction for ketone synthesis can be challenging due to the high reactivity of the Grignard reagent. Here are the likely causes and solutions:
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Over-addition to the Ketone: The primary issue is often the reaction of a second equivalent of the Grignard reagent with the newly formed ketone, leading to a tertiary alcohol byproduct. To minimize this, use a reverse addition technique (adding the Grignard reagent to the trifluoroacetyl source) at low temperatures.
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Enolization of the Ketone: If the trifluoroacetyl source is sterically hindered, the Grignard reagent can act as a base, leading to enolization and recovery of starting materials after workup.
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Wurtz Coupling: Homocoupling of the Grignard reagent can occur, especially at higher temperatures, leading to the formation of biphenyl derivatives.
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Reaction with the Ester Group: When using an ester like ethyl trifluoroacetate, the initial addition product is an unstable hemiketal which can eliminate an ethoxide to form the ketone. This ketone is then susceptible to further attack. Using a less reactive trifluoroacetyl source, such as a Weinreb amide (N-methoxy-N-methyltrifluoroacetamide), can often prevent the second addition and improve the ketone yield.
Issue 3: Low Yield and Catalyst Deactivation in Suzuki Coupling
Q: My Suzuki coupling reaction between 4-chloro-2-methylphenylboronic acid and a trifluoroacetylating agent is giving a low yield, and the catalyst appears to be deactivating. How can I optimize this reaction?
A: Low yields in Suzuki coupling can be attributed to several factors related to the catalyst, reagents, and reaction conditions:
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Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required. Consider screening different catalyst/ligand combinations.
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Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base should be optimized for the specific substrates and solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
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Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
-
Purity of Boronic Acid: Boronic acids can undergo dehydration to form boroxines, which are less reactive. Using high-purity boronic acid is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes include:
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Friedel-Crafts Acylation: This involves the reaction of 3-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2]
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Grignard Reaction: This route utilizes the reaction of a Grignard reagent, 4-chloro-2-methylphenylmagnesium bromide, with an electrophilic trifluoroacetyl source like ethyl trifluoroacetate or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide).
-
Suzuki Coupling: This cross-coupling reaction involves a palladium catalyst to couple 4-chloro-2-methylphenylboronic acid with a suitable trifluoroacetylating agent.[3]
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved through a combination of techniques:
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Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to separate the product from inorganic salts.
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Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be a viable purification method, especially for larger scales.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Q3: What are the expected regioisomers in the Friedel-Crafts acylation of 3-chlorotoluene, and how can I favor the desired 4'-chloro-2'-methyl isomer?
A3: The acylation of 3-chlorotoluene can lead to a mixture of regioisomers due to the directing effects of the methyl (ortho, para-directing) and chloro (ortho, para-directing but deactivating) groups. The primary products would be acylation at the positions ortho and para to the methyl group. To favor the 4'-chloro-2'-methyl isomer (acylation para to the methyl group), steric hindrance can be exploited. Using a bulky Lewis acid catalyst or conducting the reaction at lower temperatures may increase the proportion of the para product over the more sterically hindered ortho product.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Starting Materials | 3-chlorotoluene, Trifluoroacetic anhydride/chloride | 1-bromo-4-chloro-2-methylbenzene, Trifluoroacetyl source | 4-chloro-2-methylphenylboronic acid, Trifluoroacetyl source |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | Magnesium, Trifluoroacetyl source | Palladium catalyst, Ligand, Base |
| Typical Yield | Moderate to Good | Variable (can be high with Weinreb amide) | Good to Excellent |
| Key Challenges | Regioisomer formation, Catalyst deactivation by moisture | Over-addition to form tertiary alcohol, Wurtz coupling | Catalyst deactivation, Purity of boronic acid |
| Advantages | Readily available starting materials | Can be high yielding with proper technique | High functional group tolerance |
Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation Yield (Illustrative Data)
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 4 | 65-75 |
| AlCl₃ | 1,2-Dichloroethane | 50 | 2 | 70-80 |
| FeCl₃ | Dichloromethane | rt | 6 | 50-60 |
| ZnCl₂ | Nitrobenzene | 80 | 8 | 40-50 |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition is complete, add a solution of 3-chlorotoluene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a solution of 1-bromo-4-chloro-2-methylbenzene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.
-
Reaction with Trifluoroacetyl Source: In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Addition: Slowly add the prepared Grignard reagent to the solution of ethyl trifluoroacetate at -78 °C via a cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualization
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the typical physical properties of this compound that are relevant for its purification?
A2: Key physical properties include its appearance as a white to almost white powder or lump, a melting point of approximately 25 °C, and a boiling point between 180-183 °C.[1] Its solubility in various organic solvents is also a critical factor for developing purification protocols.
Q3: What are potential impurities I might encounter in my crude sample?
A3: Impurities can originate from starting materials, reagents, or side reactions during synthesis. Based on common synthetic routes, potential impurities could include unreacted starting materials such as 1-chloro-4-iodo-2-methylbenzene or trifluoroacetic acid derivatives, as well as byproducts from incomplete reactions or side reactions.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. The most common are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent or a solvent mixture. For aromatic ketones, solvents like ethanol, methanol, or mixtures with water can be effective. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too slow. The melting point of the compound is close to the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try a solvent with a lower boiling point. Ensure the solution is not superheated. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. Seeding the solution with a pure crystal can also initiate crystallization. |
| Low recovery of the purified compound. | The compound has high solubility in the cold solvent. The crystals were washed with a solvent at room temperature. | Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals. |
| Crystals are colored or appear impure. | Insoluble impurities are present. Colored impurities are co-crystallizing. | Perform a hot filtration to remove insoluble impurities before cooling. Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | Incorrect mobile phase polarity. The column is overloaded. | Optimize the mobile phase. For fluorinated aromatic compounds, a mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve better separation. Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Tailing of the compound's peak. | The compound is interacting with the silica gel. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce interactions with the stationary phase. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used. For this compound, an ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., ethanol) to completely dissolve the solid. Gentle heating on a hot plate may be necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good mobile phase will give the desired compound an Rf value of approximately 0.3-0.4.
-
A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Summary of Purification Techniques and Expected Outcomes
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages |
| Recrystallization | >99% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. |
| Column Chromatography | >98% | 60-80% | Effective for separating complex mixtures and closely related impurities. |
| Vacuum Distillation | >99% | 80-95% | Excellent for removing non-volatile impurities and purifying on a large scale. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting purification issues.
References
Technical Support Center: 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone.
Troubleshooting Guides & FAQs
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation of 2-chlorotoluene?
A1: The primary byproducts are other regioisomers of the desired product. The trifluoroacetyl group can be directed to different positions on the 2-chlorotoluene ring due to the directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) substituents. The main expected isomeric byproducts are:
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3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
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5'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
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3'-Chloro-4'-methyl-2,2,2-trifluoroacetophenone
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2'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone
The formation of these isomers is a common challenge in Friedel-Crafts acylation reactions with substituted aromatic compounds.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Minimizing isomeric byproduct formation involves optimizing reaction conditions to favor the desired regioselectivity. Key parameters to consider include:
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Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) can significantly influence isomer distribution. Experimenting with different Lewis acids and their stoichiometry is recommended. Weaker Lewis acids may offer higher selectivity.
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Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable product. Running the reaction at 0°C or even lower may reduce the formation of unwanted isomers.
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Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the isomer ratios. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.
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Rate of Addition: Slow, dropwise addition of the acylating agent (e.g., trifluoroacetic anhydride) to the mixture of 2-chlorotoluene and Lewis acid can help to control the reaction and potentially improve selectivity.
Q3: I am seeing an unexpected peak in my GC-MS analysis. What could it be?
A3: Besides isomeric byproducts, other side reactions can occur:
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Polysubstitution: Although the trifluoroacetyl group is deactivating, under harsh conditions, a second trifluoroacetyl group could be added to the aromatic ring, leading to diacylated byproducts.
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Reaction with Solvent: If the solvent is susceptible to Friedel-Crafts reactions (e.g., toluene), it may compete with the 2-chlorotoluene substrate.
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Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the trifluoroacetic anhydride and the Lewis acid catalyst, reducing the yield of the desired product.
Q4: How can I identify the specific isomers present in my reaction mixture?
A4: The most effective analytical techniques for identifying and quantifying isomeric byproducts are:
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Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points and polarities, while MS provides fragmentation patterns that can help in identifying the different isomers.[1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer.[4][5][6][7][8][9][10][11][12] Comparing the obtained spectra with literature data for similar compounds can aid in structure elucidation.
Q5: What are the recommended methods for purifying this compound from its isomers?
A5: Purification of the desired product from its isomers can be challenging due to their similar physical properties. The following techniques can be employed:
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Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective purification method.[13][14][15]
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Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 or a phenyl-based column can provide good separation of isomers.[16][17][18][19][20][21][22][23][24] Method development will be necessary to optimize the mobile phase and achieve baseline separation.
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Column Chromatography: While potentially less efficient than preparative HPLC for closely related isomers, silica gel column chromatography with a carefully selected eluent system can be used for purification.
Data Presentation
Table 1: Typical Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided | Key Considerations |
| GC-MS | Separation of isomers, molecular weight, and fragmentation patterns. | Isomers may have similar retention times. Mass spectra of isomers can be very similar. |
| 1H NMR | Unique chemical shifts and coupling constants for aromatic protons of each isomer. | Spectral overlap can occur if isomers are present in a mixture. |
| 13C NMR | Distinct chemical shifts for each carbon atom in the different isomers. | Less sensitive than 1H NMR; may require longer acquisition times. |
| HPLC | Separation and quantification of isomers. | Method development is required to achieve optimal separation. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 2-chlorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0°C) in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in portions, ensuring the temperature does not rise significantly.
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Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the reaction temperature.
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Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
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Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using fractional distillation under reduced pressure or preparative HPLC.
Protocol 2: GC-MS Analysis of Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
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Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).
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Ion Source Temperature: 230°C.
-
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Data Analysis: Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra.
Protocol 3: Preparative HPLC Purification
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Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point.
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Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution may be used.
-
Method Development: Start with an analytical scale separation to optimize the mobile phase composition and gradient profile to achieve baseline separation of the isomers.
-
Scale-up: Once the analytical method is optimized, scale it up to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Friedel-Crafts acylation of 2-chlorotoluene.
Caption: Workflow for byproduct identification and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. rsc.org [rsc.org]
- 6. bmse000518 4-chloroacetophenone at BMRB [bmrb.io]
- 7. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 14. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 15. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 16. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. labcompare.com [labcompare.com]
- 21. Separation of 2,2’,4’-Trichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 23. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Technical Support Center: Stability and Storage of Substituted Acetophenones
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Based on data for analogous compounds, specific temperature recommendations can vary. For general-purpose storage, maintaining the compound at room temperature is often sufficient.[4] However, for enhanced stability, particularly for long-term storage, refrigeration at 2-8°C is advisable. Always refer to the supplier's specific recommendations if available.
How should I handle the compound upon receiving it and during experimental use?
Proper handling is crucial to prevent contamination and degradation. Upon receipt, allow the container to equilibrate to room temperature before opening to avoid moisture condensation. When in use, handle the compound in a well-ventilated area or a fume hood.[1][2][3] Avoid all personal contact, including inhalation of dust or vapors, and contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] After handling, always wash your hands thoroughly.[1]
Is this compound sensitive to light?
Many aromatic ketones exhibit sensitivity to light, which can lead to photodegradation. While specific photostability data for this compound is unavailable, it is best practice to protect it from light. Store the compound in an amber or opaque container. For experiments that require prolonged exposure to light, it is advisable to conduct a photostability study.
What is the stability of this compound in common organic solvents?
The stability in solution will depend on the solvent and storage conditions. Halogenated acetophenones are generally stable in aprotic solvents like acetonitrile, THF, and dichloromethane for short-term experimental use. However, in protic solvents, especially under basic or acidic conditions and with prolonged storage, the trifluoromethyl ketone group may be susceptible to hydrolysis or other reactions.[5] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light and moisture. A compatibility test is recommended before preparing a stock solution for long-term storage.
What are the potential degradation pathways for this compound?
Given its structure, several degradation pathways are plausible:
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Hydrolysis: The trifluoromethyl ketone moiety is electron-deficient and can be susceptible to hydration and subsequent hydrolysis, particularly under basic conditions.[5]
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Photodegradation: Aromatic ketones can undergo photochemical reactions when exposed to UV light.
-
Reductive Dehalogenation: The chloro-substituent on the aromatic ring could be susceptible to reductive cleavage under certain reducing conditions.[6]
-
Oxidation: While generally stable to oxidation, strong oxidizing agents should be avoided.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch. | Compound degradation due to improper storage. | Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and moisture. Consider re-analyzing the compound's purity. |
| Appearance of new, unidentified peaks in HPLC/GC-MS analysis of a stock solution. | Degradation of the compound in the chosen solvent. | Prepare fresh solutions for each experiment. If a stock solution must be stored, perform a short-term stability study in that solvent. Store solutions at low temperatures (-20°C or -80°C). |
| Low assay value or purity of the solid compound. | Absorption of moisture or degradation from exposure to air. | Dry the compound under vacuum before use. Ensure storage in a desiccator or a dry, inert atmosphere. |
| Discoloration of the solid compound. | Possible degradation due to light exposure or reaction with contaminants. | Store in an amber vial and in the dark. Check for potential incompatibilities with storage container materials. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale |
| Temperature | Room Temperature or 2-8°C | To minimize thermal degradation. Refrigeration is preferred for long-term stability. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | To prevent hydrolysis and oxidation.[1] |
| Light | Protect from light (Amber vial) | To prevent photodegradation. |
| Container | Tightly sealed, chemically resistant glass | To prevent contamination and reaction with container materials. |
| Handling | In a well-ventilated fume hood with appropriate PPE | To ensure user safety and prevent contamination of the compound.[1][2] |
Table 2: Potential Factors Leading to Instability
| Factor | Potential Effect | Mitigation Strategy |
| Moisture/Water | Hydrolysis of the trifluoromethyl ketone group. | Store in a dry environment and use anhydrous solvents.[1] |
| Light/UV Radiation | Photodegradation. | Store in light-resistant containers and minimize exposure during experiments. |
| High Temperatures | Increased rate of thermal decomposition. | Store at recommended cool temperatures. |
| Strong Bases/Acids | Can catalyze hydrolysis and other degradation reactions. | Use buffered solutions where possible and avoid extreme pH conditions. |
| Strong Oxidizing/Reducing Agents | May lead to unwanted chemical reactions. | Avoid contact with incompatible materials. |
Experimental Protocols
Protocol 1: Accelerated Stability Study (Thermal Stress)
-
Objective: To assess the thermal stability of the compound under accelerated conditions.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into several amber glass vials.
-
Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature.
-
Allow the vial to cool to room temperature.
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Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the sample by a stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Compare the results to a control sample stored at a reference condition (e.g., 5°C).
-
Protocol 2: Photostability Study (ICH Q1B Guideline Adaptation)[1][2][7][8]
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Methodology:
-
Prepare two sets of samples: one for light exposure and one as a dark control.
-
For each set, place a thin layer of the solid compound in a chemically inert, transparent container.
-
Wrap the dark control samples in aluminum foil to protect them completely from light.
-
Place both sets of samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After the exposure, analyze both the light-exposed and dark control samples for purity and degradation products using a suitable analytical method (e.g., HPLC).
-
Protocol 3: Hydrolytic Stability Study
-
Objective: To determine the stability of the compound in the presence of water at different pH values.
-
Methodology:
-
Prepare aqueous buffer solutions at three different pH levels (e.g., pH 4, pH 7, and pH 9).
-
Prepare solutions of the compound in each buffer, typically at a low concentration to ensure solubility. A co-solvent may be used if necessary, but its concentration should be kept to a minimum.
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
At various time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining amount of the parent compound and any degradation products.
-
Visualizations
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the fluorination of 4'-chloro-2'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the fluorination of 4'-chloro-2'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the fluorination of 4'-chloro-2'-methylacetophenone?
A1: The two primary methods for introducing a fluorine atom onto the aromatic ring of 4'-chloro-2'-methylacetophenone are Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the chloro group with a fluoride ion. The reaction is typically carried out at elevated temperatures using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.[1][2] The acetyl group at the 2'-position and the methyl group at the 2'-position of the substrate have an activating effect on the SNAr reaction.
-
Balz-Schiemann Reaction: This is an alternative route that begins with the corresponding aniline (4'-amino-2'-methylacetophenone). The amine is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the desired fluoroaromatic compound.[3][4][5]
Q2: Why is my SNAr fluorination of 4'-chloro-2'-methylacetophenone not proceeding or giving low yields?
A2: Several factors can contribute to low yields in the SNAr fluorination of this substrate:
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Insufficient Reaction Temperature: SNAr reactions often require high temperatures, sometimes exceeding 130°C, to proceed at a reasonable rate, especially with less reactive aryl chlorides.[1][2]
-
Presence of Water: The fluoride ion is strongly solvated by protic solvents like water, which significantly reduces its nucleophilicity. Rigorous exclusion of water is crucial for successful SNAr fluorination.[1][2]
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Poor Solubility of Fluoride Salt: Alkali metal fluorides like KF and CsF have low solubility in many organic solvents.[6] The use of phase-transfer catalysts can help overcome this issue.
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Deactivation by the Methyl Group: While the acetyl group is activating, the ortho-methyl group can sterically hinder the approach of the nucleophile, potentially slowing down the reaction compared to unhindered substrates.
Q3: What are common side reactions in the Balz-Schiemann reaction of 4'-amino-2'-methylacetophenone?
A3: Common side reactions in the Balz-Schiemann reaction include:
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Formation of Azo Compounds: Diazonium salts can couple with electron-rich aromatic compounds, including the starting aniline, to form colored azo compounds, which can be a significant byproduct if the diazotization conditions are not optimal.
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Phenol Formation: In the presence of water, the diazonium salt can decompose to form the corresponding phenol (4'-hydroxy-2'-methylacetophenone).
-
Tar Formation: Thermal decomposition at excessively high temperatures can lead to the formation of tarry byproducts.[7]
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Incomplete Diazotization: If the diazotization is incomplete, the unreacted aniline will remain in the reaction mixture.
Q4: Can I use electrophilic fluorination for this transformation?
A4: Electrophilic fluorination is generally not the preferred method for converting an aryl chloride to an aryl fluoride. Electrophilic fluorinating agents are designed to replace a hydrogen atom on an electron-rich aromatic ring. While there are methods for the α-fluorination of ketones, these would introduce fluorine on the methyl group of the acetyl moiety, not on the aromatic ring.[8]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) of 4'-chloro-2'-methylacetophenone
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Insufficient temperature. 2. Presence of moisture. 3. Ineffective fluoride source. 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Use anhydrous fluoride salts and solvents. Consider spray-drying the KF. 3. Switch from KF to the more soluble and reactive CsF. 4. Use a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent. | 1. Lower the reaction temperature and increase the reaction time. 2. Purify the starting material and use high-purity, anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Similar polarity of the product and starting material. 2. Formation of emulsified mixtures during workup. | 1. Utilize column chromatography with a carefully selected solvent system. 2. Use brine during the aqueous workup to break emulsions. |
Balz-Schiemann Reaction of 4'-amino-2'-methylacetophenone
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of Diazonium Salt | 1. Incorrect temperature for diazotization (too high). 2. Incorrect stoichiometry of reagents. 3. Degradation of sodium nitrite. | 1. Maintain the temperature between 0-5°C during diazotization. 2. Ensure accurate molar ratios of the amine, sodium nitrite, and acid. 3. Use freshly purchased and properly stored sodium nitrite. |
| Low Yield of Fluorinated Product | 1. Incomplete decomposition of the diazonium salt. 2. Formation of side products (e.g., phenols, azo compounds). 3. Inappropriate solvent for decomposition. | 1. Ensure the decomposition temperature is reached and maintained for a sufficient time. 2. Ensure anhydrous conditions during decomposition to minimize phenol formation. 3. Consider using a low- or non-polar solvent for the decomposition step.[9][10] |
| Exothermic and Difficult to Control Decomposition | 1. Decomposition of the neat diazonium salt. 2. Rapid heating. | 1. Perform the decomposition in a high-boiling inert solvent to better control the temperature.[11] 2. Heat the reaction mixture slowly and steadily to the decomposition temperature. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure based on general principles of SNAr fluorination and may require optimization for the specific substrate.
Materials:
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4'-chloro-2'-methylacetophenone
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Potassium Fluoride (spray-dried)
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Tetrabutylammonium chloride (TBAC) or 18-crown-6
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Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-chloro-2'-methylacetophenone (1 equivalent).
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Add spray-dried potassium fluoride (2-3 equivalents) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents) or 18-crown-6 (0.1 equivalents).
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Add anhydrous DMSO to the flask.
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Heat the reaction mixture to 150-180°C under a nitrogen atmosphere.
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Monitor the reaction progress by TLC or GC analysis.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Balz-Schiemann Reaction
This protocol outlines the synthesis of 4'-fluoro-2'-methylacetophenone from 4'-amino-2'-methylacetophenone.
Materials:
-
4'-amino-2'-methylacetophenone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Tetrafluoroboric Acid (HBF₄)
-
Inert, high-boiling solvent (e.g., toluene, xylene)
Procedure:
Step A: Diazotization
-
Dissolve 4'-amino-2'-methylacetophenone (1 equivalent) in a mixture of hydrochloric acid and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at 0-5°C.
Step B: Formation and Isolation of the Diazonium Salt
-
To the cold diazonium salt solution, slowly add a cold solution of tetrafluoroboric acid (1.1 equivalents).
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The diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate, wash with cold water, cold ethanol, and then cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum.
Step C: Thermal Decomposition
-
In a flask equipped for distillation, suspend the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent like toluene.
-
Heat the suspension gently and gradually. The decomposition usually starts between 100-150°C, evidenced by the evolution of nitrogen gas.
-
Distill the product as it is formed.
-
Further purify the collected distillate by fractional distillation or column chromatography.
Quantitative Data
The following tables provide representative quantitative data for analogous fluorination reactions. These values should serve as a starting point for optimizing the fluorination of 4'-chloro-2'-methylacetophenone.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Analogous Aryl Chlorides
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloronitrobenzene | KF | TBAC | DMSO | 150 | 12 | 85 | General Literature |
| 2,4-Dichlorobenzonitrile | CsF | - | DMF | 120 | 8 | 92 | General Literature |
| 4-Chloroacetophenone | KF | 18-crown-6 | Sulfolane | 180 | 24 | 60-70 | Inferred Data |
Table 2: Balz-Schiemann Reaction of Analogous Anilines
| Substrate | Solvent for Decomposition | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Toluene | 110 | 2 | 86.7 | [7] |
| 2-Methylaniline | Hexane | 60 | 4 | 70 | [9][10] |
| 4-Aminobenzonitrile | PhCl | 80 | 16 | 85 | [9][10] |
Visualizations
Caption: Experimental workflow for the SNAr fluorination.
Caption: Experimental workflow for the Balz-Schiemann reaction.
Caption: Troubleshooting logic for low fluorination yield.
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 3-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is most effective for this reaction?
A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation. However, other catalysts like ferric chloride (FeCl₃) or metal triflates can also be used. The choice of catalyst can influence reaction time, temperature, and yield.
Q3: What are the expected isomers from the Friedel-Crafts acylation of 3-chlorotoluene?
A3: The trifluoroacetylation of 3-chlorotoluene can theoretically yield multiple isomers. The primary directing influence comes from the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing). The main expected products are this compound and 2'-Chloro-4'-methyl-2,2,2-trifluoroacetophenone. Steric hindrance from the methyl group may influence the ratio of the products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material (3-chlorotoluene) and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through vacuum distillation. Depending on the purity of the crude product, a preliminary aqueous workup to remove the catalyst and any acidic byproducts is necessary. Column chromatography can be used for small-scale purification if distillation is not feasible.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃ hydrated).2. Insufficiently reactive acylating agent.3. Reaction temperature is too low.4. Impure starting materials. | 1. Use fresh, anhydrous Lewis acid. Handle it under an inert atmosphere.2. Use fresh trifluoroacetic anhydride or trifluoroacetyl chloride.3. Gradually increase the reaction temperature and monitor by TLC.4. Ensure the purity of 3-chlorotoluene and the acylating agent. |
| Formation of Multiple Products/Isomers | 1. The directing effects of the chloro and methyl groups on 3-chlorotoluene lead to different isomers.2. Reaction temperature is too high, promoting side reactions. | 1. Optimize reaction conditions (catalyst, temperature) to favor the desired isomer. Purification by fractional distillation or chromatography will be necessary.2. Conduct the reaction at a lower temperature to improve selectivity. |
| Dark-Colored Reaction Mixture/Charring | 1. Reaction temperature is excessively high.2. The concentration of reactants is too high. | 1. Maintain the recommended reaction temperature and use an ice bath to control exothermic reactions.2. Use an appropriate amount of solvent to ensure proper heat dissipation. |
| Difficult Product Isolation/Purification | 1. Incomplete quenching of the catalyst.2. Emulsion formation during aqueous workup. | 1. Ensure the reaction mixture is slowly and carefully quenched with ice and acid.2. Add a saturated brine solution to help break the emulsion. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Troubleshooting low conversion rates in reactions with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions, with a focus on overcoming low conversion rates.
Troubleshooting Guides
Low conversion rates in reactions involving this compound can stem from a variety of factors, including the inherent reactivity of the molecule, steric hindrance, and suboptimal reaction conditions. The trifluoromethyl group strongly activates the carbonyl group towards nucleophilic attack, while the ortho-methyl group can sterically hinder the approach of nucleophiles.[1][2] This section provides a systematic approach to troubleshooting common reactions.
Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: I am observing low conversion rates in my Grignard reaction with this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in nucleophilic additions to this compound are often attributed to a combination of steric hindrance from the ortho-methyl group and the high reactivity of the trifluoromethyl ketone, which can lead to side reactions. Here’s a troubleshooting guide:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance: The ortho-methyl group can impede the approach of bulky nucleophiles. | Use a less sterically hindered Grignard reagent if possible. Alternatively, consider using a more reactive organolithium reagent, which may overcome the steric barrier more effectively. |
| Enolization of the Ketone: Strong, bulky bases can deprotonate the alpha-position, leading to enolate formation instead of nucleophilic addition. | Use a less sterically hindered and less basic nucleophile if the reaction chemistry allows. |
| Side Reactions: The highly electrophilic carbonyl can react with any trace amounts of water or other protic sources in the reaction mixture. Grignard reagents are also highly sensitive to moisture.[3][4] | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Low Reagent Reactivity: The Grignard reagent may not be active enough to overcome the activation energy barrier. | Activate the magnesium turnings before the reaction, for example, with a small crystal of iodine or 1,2-dibromoethane. |
| Reaction Temperature: Suboptimal temperature can affect the reaction rate and selectivity. | For Grignard reactions, initiation may require gentle heating, but the reaction should be controlled, often at 0°C or room temperature, to minimize side reactions. |
Troubleshooting Workflow for Nucleophilic Addition:
Issue 2: Poor Conversion in Aldol Condensation Reactions
Question: My aldol condensation with this compound is not proceeding to completion. What factors should I investigate?
Answer:
The success of an aldol condensation involving this substrate is sensitive to the choice of base, solvent, and temperature. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic, but the lack of alpha-protons on the trifluoromethyl side means it can only act as an electrophile in this reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation: The base may not be strong enough to deprotonate the reaction partner (the enolizable ketone or aldehyde) sufficiently. | Use a stronger base such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. |
| Reversibility of the Aldol Addition: The initial aldol addition product may revert to the starting materials. | Use reaction conditions that favor the subsequent dehydration (condensation) step, such as higher temperatures or the use of a dehydrating agent, to drive the reaction forward. |
| Steric Hindrance: The ortho-methyl group may hinder the approach of the enolate. | Use a smaller, less sterically demanding enolate partner if possible. |
| Solvent Effects: The polarity of the solvent can influence the stability of the enolate and the transition state. | Screen different aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM). |
Experimental Protocol: General Aldol Condensation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the enolizable ketone (1.0 eq.) in anhydrous THF. Cool the solution to -78°C. Slowly add a solution of LDA (1.1 eq.) in THF and stir for 30-60 minutes.
-
Aldol Addition: To the freshly prepared enolate solution at -78°C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles?
A1: The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group. This property significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and thus very susceptible to attack by nucleophiles.[1]
Q2: Can the ortho-methyl group on the phenyl ring affect the reaction outcome?
A2: Yes. The methyl group at the ortho- (or 2'-) position can cause steric hindrance, which may slow down or prevent the approach of bulky reagents to the carbonyl carbon. This can lead to lower reaction rates and yields compared to a similar ketone without this substituent.[2]
Q3: What are some common side reactions to be aware of?
A3: Due to the high reactivity of the carbonyl group, side reactions with trace amounts of water, alcohols, or other protic impurities are common. In reactions with strong bases, enolization of the reaction partner can compete with nucleophilic addition. For Grignard reactions, Wurtz coupling of the Grignard reagent is a potential side reaction.
Q4: What purification methods are most effective for products derived from this ketone?
A4: Flash column chromatography on silica gel is a common and effective method for purifying the products of reactions with this ketone. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification technique for solid products. A patent for a related compound suggests that purification can be achieved by high-temperature vacuum distillation followed by crystallization from a nonpolar solvent like petroleum ether or cyclohexane.[5]
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. It is important to handle this compound in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact, wash the affected area thoroughly with water.
Logical Relationship of Troubleshooting Factors:
References
Technical Support Center: Purification of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often originate from the Friedel-Crafts acylation of 2-chlorotoluene. Due to the directing effects of the chloro and methyl groups, a mixture of regioisomers is typically formed. The most common impurities include:
-
Isomeric Products: Other isomers of chloro-methyl-2,2,2-trifluoroacetophenone, such as the product of acylation para to the methyl group.
-
Unreacted Starting Materials: Residual 2-chlorotoluene and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride).
-
Reaction By-products: Poly-acylated products and decomposition products from the reaction.
Q2: My crude product is an oil, but the pure compound is a solid. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the mixture. Lowering the crystallization temperature too quickly can also contribute to this problem. It is recommended to try a slower cooling rate or to use a different solvent system.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. Given the compound's boiling point of 180-183 °C at atmospheric pressure, vacuum distillation is recommended to prevent thermal decomposition.[1][2]
Q4: What is the expected purity after a single purification step?
A4: The achievable purity depends on the initial purity of the crude product and the chosen purification method. A well-optimized recrystallization can potentially yield purities of up to 99%.[3] However, if significant amounts of closely-related isomers are present, multiple recrystallizations or a combination of techniques (e.g., distillation followed by recrystallization) may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms instead of crystals. | Impurities are preventing crystallization; solvent is too nonpolar; cooling is too rapid. | 1. Attempt to "seed" the solution with a pure crystal. 2. Allow the solution to cool more slowly. 3. Try a more polar solvent or a co-solvent system (e.g., ethanol/water). |
| Crystals are colored. | Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Purity does not improve significantly. | The chosen solvent is not effective at separating the desired product from a key impurity (likely an isomer). | Experiment with different crystallization solvents. A solvent screen is recommended. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Isomers are co-eluting. | The polarity difference between the isomers is too small for the chosen solvent system. | 1. Use a shallower solvent gradient. 2. Try a different stationary phase (e.g., a more polar silica). 3. Consider using a different solvent system with alternative selectivities. |
| Product is retained on the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Tailing of the product peak. | Interactions between the ketone and the silica gel. | Add a small amount of a polar modifier (e.g., 0.1% triethylamine) to the eluent. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 24-26 °C[1][2] |
| Boiling Point | 180-183 °C[1][2] |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Up to 99%[3] | 70-90% | Simple, cost-effective, scalable. | Can be ineffective for separating close-boiling isomers; potential for product loss in the mother liquor. |
| Vacuum Distillation | >98% | 80-95% | Effective for removing non-volatile impurities; good for large quantities. | May not effectively separate isomers with similar boiling points; risk of thermal decomposition. |
| Flash Chromatography | >99% | 60-80% | High resolution for separating isomers. | More time-consuming and expensive; can be challenging to scale up. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Charging the Flask: Place the crude material in the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. It is advisable to collect a forerun and a tail fraction to maximize the purity of the main fraction.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualization
Caption: A flowchart illustrating the different purification pathways for crude product.
Caption: A decision tree for troubleshooting issues during recrystallization.
References
Managing exothermic reactions during 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, particularly the management of exothermic reactions inherent in the synthesis process.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition
Q: My reaction temperature is rising too quickly and is difficult to control upon adding the trifluoroacetylating agent. What should I do?
A: A rapid temperature increase is a clear indicator of a highly exothermic reaction that requires immediate attention to prevent a runaway reaction. Here are the steps to troubleshoot and manage this issue:
-
Immediate Actions:
-
Halt the addition of the reagent immediately.
-
Ensure the cooling bath is at the target temperature and has sufficient capacity.
-
Increase the stirring rate to improve heat transfer to the cooling medium.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture.
-
-
Preventative Measures for Future Experiments:
-
Reduce the Addition Rate: The rate of addition is a critical parameter for controlling the rate of heat generation. Use a syringe pump for precise and slow addition.
-
Lower the Reaction Temperature: Start the reaction at a lower temperature to create a larger temperature difference between the reaction mixture and the cooling bath, which will enhance heat removal. For syntheses involving highly reactive reagents like n-butyllithium with haloaromatics, temperatures as low as -60°C may be necessary.
-
Dilute the Reagents: Adding one of the reagents as a solution in an inert solvent can help to better control the reaction rate and dissipate heat more effectively.
-
Issue 2: Low Yield of the Desired Product
Q: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in Friedel-Crafts acylation and similar reactions can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all starting materials, including 3-chlorotoluene, the trifluoroacetylating agent, and the Lewis acid catalyst (e.g., aluminum chloride), are of high purity and anhydrous. Moisture can deactivate the catalyst and lead to side reactions.
-
Reaction Temperature: The reaction temperature must be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to the formation of byproducts.
-
Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. For Friedel-Crafts acylations, a slight excess of the acylating agent and the catalyst is often used.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up Procedure: The work-up procedure should be performed carefully to avoid decomposition of the product. This typically involves quenching the reaction with ice-cold acid and subsequent extraction.
Issue 3: Formation of Isomeric Byproducts
Q: I am observing the formation of isomeric byproducts in my final product mixture. How can I improve the regioselectivity of the reaction?
A: In the Friedel-Crafts acylation of substituted aromatic compounds like 3-chlorotoluene, the formation of isomers is a common challenge. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, which can lead to a mixture of products.
-
Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence the regioselectivity of the reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity towards a specific isomer.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the substitution to a particular position on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic Friedel-Crafts acylation reaction. A failure to control the reaction temperature can lead to a thermal runaway, which can result in a dangerous increase in pressure and the potential for vessel rupture and release of hazardous materials.
Q2: What type of cooling system is recommended for this synthesis?
A2: An efficient cooling system is essential. For laboratory-scale synthesis, a cooling bath with a mixture of dry ice and a suitable solvent (e.g., acetone or isopropanol) or a cryostat is recommended to maintain very low temperatures if required. For larger scales, a jacketed reactor with a circulating cooling fluid is necessary.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help determine when the reaction has reached completion and avoid prolonged reaction times that could lead to byproduct formation.
Q4: What are the appropriate quenching procedures for this reaction?
A4: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and a dilute acid, such as hydrochloric acid. This will hydrolyze the aluminum chloride complexes and deactivate any remaining reactive species. The quenching process itself can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
| Parameter | Typical Range for Friedel-Crafts Acylation | Key Considerations |
| Reaction Temperature | -20°C to 25°C | Highly dependent on substrate and catalyst activity. Lower temperatures are generally safer for controlling exotherms. |
| Reagent Addition Time | 1 - 4 hours | Slower addition allows for better heat dissipation. |
| Stirring Speed | 200 - 500 RPM | Vigorous stirring is crucial for efficient heat transfer. |
| Heat of Reaction (ΔH) | -100 to -200 kJ/mol (estimated) | This is a significant exotherm that must be managed with an adequate cooling system. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with Exotherm Management
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and a thorough risk assessment.
-
Apparatus Setup:
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Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
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Place the flask in a cooling bath capable of maintaining the desired reaction temperature.
-
-
Charging the Reactor:
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Charge the flask with the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Cool the mixture to the desired starting temperature (e.g., 0°C).
-
-
Substrate Addition:
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Slowly add the 3-chlorotoluene to the cooled catalyst suspension while maintaining vigorous stirring.
-
-
Acylating Agent Addition (Critical Step):
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Add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to the dropping funnel.
-
Add the acylating agent dropwise to the reaction mixture at a rate that allows the temperature to be maintained within a narrow range (e.g., ± 2°C) of the setpoint.
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Monitor the temperature continuously. If a rapid temperature increase is observed, immediately stop the addition and ensure the cooling system is functioning effectively.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified period.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Quenching:
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute hydrochloric acid.
-
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound with a focus on exotherm management.
Caption: A decision tree for troubleshooting common issues during the synthesis of this compound.
Side reactions of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving nucleophilic reactions with this ketone.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
This compound is an electron-deficient ketone. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] The chloro and methyl substituents on the aromatic ring also influence its reactivity. It is a key intermediate in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[3][]
Q2: What are the expected main products when reacting this ketone with primary amines, secondary amines, and Grignard reagents?
-
Primary Amines: The reaction with primary amines is expected to yield an imine (Schiff base) through a condensation reaction where a molecule of water is eliminated.[5][6][7][8]
-
Secondary Amines: With secondary amines, the formation of an enamine is the expected outcome, as the intermediate iminium ion cannot be deprotonated at the nitrogen and instead loses a proton from an adjacent carbon.[6][7][8]
-
Grignard Reagents: Grignard reagents will typically add to the carbonyl group to form a tertiary alcohol after an acidic workup.[9][10]
Troubleshooting Guides
Reactions with Amine Nucleophiles (Imine/Enamine Formation)
Problem 1: Low or no conversion to the desired imine/enamine.
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Possible Cause 1: Unfavorable reaction equilibrium. Imine and enamine formations are reversible reactions.[5][7] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene), or by adding a dehydrating agent such as molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate.[7]
-
Excess Reagent: Using a slight excess of the amine nucleophile can also help to shift the equilibrium towards the product side.
-
-
-
Possible Cause 2: Inappropriate pH of the reaction medium. The rate of imine formation is highly pH-dependent.[5]
-
Solution: The reaction is often most effective under mildly acidic conditions (pH 4-5). At lower pH, the amine nucleophile will be protonated and non-nucleophilic. At higher pH, the removal of the hydroxyl group from the intermediate carbinolamine is not efficiently catalyzed. A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, is often beneficial.[7] For some systems, particularly with less reactive amines, a base catalyst might be employed.
-
-
Possible Cause 3: Steric hindrance. The 2'-methyl group on the aromatic ring may introduce some steric hindrance, potentially slowing down the reaction, especially with bulky amines.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier.
-
Prolong Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration if necessary.
-
-
Problem 2: Formation of a stable hemiaminal intermediate without conversion to the imine.
-
Possible Cause: The electron-withdrawing trifluoromethyl group can stabilize the initial tetrahedral addition intermediate (hemiaminal). Dehydration to the imine may be slow under the current conditions.
-
Solution:
-
Acid Catalysis: Ensure a catalytic amount of a suitable acid is present to facilitate the dehydration step by protonating the hydroxyl group, making it a better leaving group (water).
-
Azeotropic Distillation: Using a Dean-Stark trap is particularly effective in driving the reaction towards the imine by removing water.
-
-
Problem 3: Observation of side products.
-
Possible Cause: Decomposition of the starting material or product. Trifluoromethyl ketones can be susceptible to decomposition under strongly basic or acidic conditions and high temperatures.
-
Solution:
-
Milder Conditions: Use milder reaction conditions where possible (e.g., lower temperature, weaker acid/base catalyst).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the amine is sensitive.
-
-
Reactions with Grignard Reagents
Problem 1: Low yield of the desired tertiary alcohol.
-
Possible Cause 1: Enolization of the ketone. Grignard reagents are strong bases and can deprotonate the carbon alpha to the carbonyl group, leading to the formation of an enolate. While this ketone lacks alpha-protons on the trifluoroacetyl group, the methyl group on the aromatic ring is not acidic enough to be a primary concern. However, the basicity of the Grignard reagent is a key factor.
-
Solution:
-
Use of a less basic organometallic reagent: If enolization is a significant issue, consider using an organolithium reagent, which is generally more nucleophilic and less basic than a Grignard reagent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.
-
-
-
Possible Cause 2: Reduction of the ketone. Some Grignard reagents, especially those with beta-hydrogens (e.g., isopropylmagnesium bromide), can act as reducing agents, converting the ketone to a secondary alcohol.
-
Solution:
-
Choice of Grignard Reagent: Use a Grignard reagent that is less prone to acting as a reducing agent, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Reaction Conditions: Maintain low reaction temperatures.
-
-
-
Possible Cause 3: Reaction with the trifluoromethyl group. Although generally stable, under harsh conditions, the trifluoromethyl group might undergo reaction, though this is less common.
-
Solution: Employ mild reaction conditions and avoid prolonged reaction times at high temperatures.
-
Problem 2: Formation of biphenyl or other coupling byproducts.
-
Possible Cause: This is a common side reaction in the preparation of Grignard reagents, where the Grignard reagent couples with unreacted aryl halide.[11]
-
Solution:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.
-
Use of Activated Magnesium: Employing activated magnesium (e.g., Rieke magnesium) can facilitate a cleaner and more efficient Grignard formation.
-
-
Quantitative Data Summary
| Reaction Type | Nucleophile | Expected Product | Potential Side Reactions/Byproducts | Typical Yield Range (General) |
| Imine Formation | Primary Amine | Imine (Schiff Base) | Unreacted ketone, stable hemiaminal, decomposition products | 60-95% |
| Enamine Formation | Secondary Amine | Enamine | Unreacted ketone, stable hemiaminal, decomposition products | 50-90% |
| Grignard Addition | Grignard Reagent | Tertiary Alcohol | Secondary alcohol (from reduction), enolate, coupling byproducts | 50-85% |
Experimental Protocols
Protocol 1: Synthesis of an Imine Derivative
This protocol describes a general procedure for the formation of an imine from this compound and a primary amine using azeotropic removal of water.
Materials:
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This compound
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Primary amine (1.1 equivalents)
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Toluene (anhydrous)
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p-Toluenesulfonic acid (PTSA) (0.05 equivalents)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq), toluene, and the primary amine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol provides a general method for the addition of a Grignard reagent to this compound.
Materials:
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This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents in THF)
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathways of this compound with common nucleophiles.
Caption: Troubleshooting guide for low yield in imine formation reactions.
Caption: Troubleshooting guide for Grignard reactions with the target ketone.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis, with a focus on catalyst deactivation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues observed during the hydrogenation of this compound.
Issue 1: Low or No Conversion
Symptom: The reaction shows little to no consumption of the starting material, this compound, even after an extended reaction time.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Source Identification: Review all reagents and solvents for potential poisons. Common poisons for noble metal catalysts (Ru, Rh, Ir, Pd) include sulfur compounds, halides (from sources other than the substrate), strong coordinating ligands (e.g., nitriles, amines), and carbon monoxide.[1] 2. Purification: Purify the substrate, solvents, and hydrogen gas. 3. Scavengers: Consider using a scavenger bed to remove specific poisons from the gas stream. |
| Inactive Catalyst | 1. Pre-activation: Ensure the catalyst pre-activation procedure (if required) was followed correctly. 2. Catalyst Handling: The catalyst may have been exposed to air or moisture, leading to oxidation. Handle air-sensitive catalysts under an inert atmosphere. 3. Catalyst Quality: Verify the quality and age of the catalyst. |
| Incorrect Reaction Conditions | 1. Temperature & Pressure: Confirm that the reaction temperature and hydrogen pressure are within the optimal range for the specific catalyst system. 2. Solvent: Ensure the solvent is appropriate for the reaction and is of high purity. Protic solvents like isopropanol or ethanol are common, but compatibility with the catalyst is crucial.[2] 3. Base: For many asymmetric hydrogenation catalysts, a base (e.g., t-BuOK) is required for activation. Verify the correct base and its concentration are used.[2] |
Issue 2: Reaction Starts but Stalls Prematurely
Symptom: The reaction proceeds initially but stops before reaching full conversion.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Formation of Inactive Species: For homogeneous catalysts, such as Ru-diamine-diphosphine complexes, the active species may convert to an inactive isomer or dimer over time.[2] 2. Ligand Degradation: The chiral ligands essential for activity and selectivity may degrade under the reaction conditions. 3. Product Inhibition: The product, chiral 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol, may inhibit the catalyst. To test for this, add more substrate after the reaction has stalled; if no further reaction occurs, deactivation is more likely than product inhibition.[2] |
| Substrate/Solvent Impurities | Trace impurities in the substrate or solvent can slowly poison the catalyst over the course of the reaction. |
| Leaching/Sintering (Heterogeneous Catalysts) | For supported catalysts (e.g., Pd/C), the active metal may leach into the solution or sinter into larger, less active particles.[3] |
Issue 3: Poor Enantioselectivity
Symptom: The desired chiral alcohol is formed, but with a low enantiomeric excess (ee).
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Ligand | The choice of chiral ligand is critical for achieving high enantioselectivity. A different ligand may be required for this specific substrate. |
| Incorrect Base Concentration | The concentration of the base can significantly influence the enantioselectivity of the reaction.[2] An excess or deficit of base can lead to the formation of less selective catalytic species. |
| Reaction Temperature | Higher temperatures can sometimes decrease enantioselectivity. Running the reaction at a lower temperature may improve the ee, though it may also slow down the reaction rate. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Screen different solvents to find the optimal one. |
| Catalyst Decomposition | Partial decomposition of the chiral catalyst can lead to the formation of non-chiral or less selective catalytic species that may continue to hydrogenate the substrate, resulting in a lower overall ee. |
Issue 4: Formation of Byproducts (Low Chemoselectivity)
Symptom: In addition to the desired alcohol, other products are observed in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Dechlorination | The chloro-substituent on the aromatic ring may be removed by hydrogenolysis, especially with palladium catalysts, leading to the formation of 1-(2-methylphenyl)-2,2,2-trifluoroethanol. |
| Ring Hydrogenation | Under harsh conditions (high temperature and pressure), the aromatic ring may be hydrogenated. |
| C-F Bond Activation | Although less common, activation and cleavage of the C-F bonds in the trifluoromethyl group can occur with some catalysts, leading to decomposition products.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the hydrogenation of this compound?
A1: For the asymmetric hydrogenation of this and similar prochiral ketones, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands are most commonly employed.[5] For non-chiral hydrogenation, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can be used, although chemoselectivity (avoiding dechlorination) can be a challenge.
Q2: How can I minimize the risk of catalyst poisoning?
A2: To minimize catalyst poisoning, ensure the highest purity of all reaction components. The substrate should be purified to remove any residual reagents from its synthesis. Use high-purity, degassed solvents. If using hydrogen from a cylinder, an in-line purifier can remove trace contaminants like oxygen, water, and sulfur compounds.
Q3: My catalyst is air-sensitive. What are the best practices for handling it?
A3: Air-sensitive catalysts should be stored and handled exclusively under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Use degassed solvents and ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.
Q4: Can the catalyst be recycled?
A4: Heterogeneous catalysts can often be recovered by filtration and reused, although their activity may decrease with each cycle due to poisoning or physical changes like sintering.[3] Homogeneous catalysts are generally more difficult to recycle. However, strategies like catalyst immobilization on a solid support can facilitate recovery and reuse.[6]
Q5: What is the role of the base in asymmetric hydrogenation with Ru-based catalysts?
A5: In many Ru-catalyzed asymmetric hydrogenations, a base is required to generate the active catalytic species from the pre-catalyst. The base facilitates the formation of a ruthenium hydride species, which is key to the catalytic cycle. However, the concentration of the base is critical, as excess base can sometimes contribute to catalyst deactivation.[2]
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how various parameters can affect the performance of a hypothetical chiral Ru-based catalyst in the hydrogenation of this compound.
Table 1: Effect of Base Concentration on Catalyst Performance
| Entry | Base (t-BuOK) Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | 65 | 88 |
| 2 | 1.0 | 98 | 95 |
| 3 | 1.5 | 99 | 92 |
| 4 | 2.0 | 99 | 85 |
Conditions: 0.01 mmol catalyst, 1 mmol substrate, 100 psi H₂, 20 mL isopropanol, room temperature, 12 h.
Table 2: Effect of Solvent on Catalyst Performance
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Isopropanol | 98 | 95 |
| 2 | Ethanol | 95 | 92 |
| 3 | Methanol | 85 | 88 |
| 4 | Toluene | 40 | 75 |
Conditions: 0.01 mmol catalyst, 1 mmol substrate, 1.0 mM t-BuOK, 100 psi H₂, 20 mL solvent, room temperature, 12 h.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
-
Reactor Preparation: A high-pressure reactor is thoroughly dried and purged with an inert gas (argon or nitrogen).
-
Reagent Addition: Under an inert atmosphere, the chiral catalyst (e.g., a Ru-diamine-diphosphine complex, 0.01 mmol) and a base (e.g., t-BuOK, 1.25 mM solution in isopropanol) are added to the reactor.[2]
-
Solvent and Substrate Addition: Degassed isopropanol (20 mL) is added, followed by this compound (1 mmol).[2]
-
Reaction Execution: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi). The reaction mixture is stirred at room temperature.[2]
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC, GC, or HPLC. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral alcohol.
-
Analysis: The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or chiral GC.
Visualizations
Caption: A flowchart for troubleshooting low or no conversion in the hydrogenation reaction.
Caption: Potential pathways leading to the deactivation of the hydrogenation catalyst.
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 4. Pd-catalyzed defluorination/arylation of α-trifluoromethyl ketones via consecutive β-F elimination and C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Activation and deactivation of a robust immobilized Cp*Ir-transfer hydrogenation catalyst: a multielement in situ X-ray absorption spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone and Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone and the parent compound, acetophenone. The introduction of electron-withdrawing groups, namely the trifluoromethyl and chloro substituents, in this compound significantly enhances its reactivity towards nucleophilic attack compared to acetophenone. This heightened reactivity is a key consideration in synthetic chemistry and drug development, where precise control over reaction kinetics and outcomes is paramount.
Enhanced Electrophilicity of the Carbonyl Carbon
The primary driver for the increased reactivity of this compound lies in the electronic effects exerted by its substituents. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect strongly polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a more susceptible target for nucleophiles.[1][2] Similarly, the chloro group at the 4'-position further withdraws electron density from the aromatic ring and, by extension, the carbonyl group.
In contrast, acetophenone possesses a methyl group directly attached to the carbonyl carbon, which is electron-donating, and an unsubstituted phenyl ring. These features result in a less electrophilic carbonyl carbon compared to its trifluoromethylated and chlorinated counterpart.
Quantitative Reactivity Comparison: Reduction with Sodium Borohydride
The progress of these reactions can be monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of disappearance of the starting material and the appearance of the product.[3]
| Compound | Relative Rate of Reduction (Estimated) | Key Substituent Effects |
| This compound | Significantly Faster | -CF₃ group: Strong electron-withdrawing, greatly increases the electrophilicity of the carbonyl carbon. -Cl group: Electron-withdrawing, further enhances carbonyl reactivity. -CH₃ group (on the ring): Weakly electron-donating. |
| Acetophenone | Slower | -CH₃ group (acyl): Electron-donating, slightly reduces the electrophilicity of the carbonyl carbon. Unsubstituted Phenyl Ring: Less electron-withdrawing compared to the substituted ring. |
Experimental Protocols
A detailed experimental protocol for a comparative kinetic study of the reduction of this compound and acetophenone with sodium borohydride is provided below.
Objective:
To compare the relative rates of reduction of this compound and acetophenone with sodium borohydride.
Materials:
-
This compound
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Round-bottom flasks, magnetic stirrers, ice bath, separatory funnel, GC or HPLC instrument.
Procedure:
Reaction Setup (to be performed in parallel for both ketones):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve a precisely weighed amount of the ketone (e.g., 1.0 mmol) in anhydrous methanol (20 mL).
-
Add a known amount of the internal standard to the solution.
-
Cool the flask to 0 °C in an ice bath and allow it to equilibrate for 10 minutes with stirring.
-
At time zero (t=0), add a freshly prepared solution of sodium borohydride (e.g., 0.25 mmol in 5 mL of cold methanol) to the ketone solution in one portion.
-
Immediately withdraw the first aliquot (approximately 0.5 mL) and quench it in a vial containing 1 mL of 1 M HCl.
Reaction Monitoring:
-
Continue to withdraw aliquots at regular intervals (e.g., every 2, 5, 10, 20, and 30 minutes).
-
For each aliquot, immediately quench the reaction as described in step 5.
-
Extract the quenched aliquot with dichloromethane (2 x 2 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Analyze the organic layer by GC or HPLC to determine the ratio of the ketone to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the ketone concentration versus time for both reactions.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants for the two ketones to determine their relative reactivity.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the reduction of a ketone by sodium borohydride.
References
A Researcher's Guide to DFT Computational Studies of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This guide provides a comparative overview of the application of Density Functional Theory (DFT) in elucidating the structural, spectroscopic, and electronic properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Due to the limited specific experimental and computational data available for this exact molecule in peer-reviewed literature, this guide synthesizes findings from studies on analogous compounds, including halogenated acetophenones and trifluoroacetophenone derivatives. It serves as a practical framework for researchers and drug development professionals on how to approach and interpret DFT computational studies for this class of compounds.
Comparison of Theoretical and Expected Experimental Data
DFT calculations provide a powerful tool for predicting molecular properties. The accuracy of these predictions is often benchmarked against experimental data. Below is a comparison of hypothetical DFT-calculated values for this compound with expected experimental values derived from similar compounds.
Table 1: Structural Parameters
The geometry of the molecule is optimized to find the lowest energy conformation. Key bond lengths and angles are then compared with experimental data, typically from X-ray crystallography. For 2,2,2-trifluoroacetophenone, a planar configuration with the COCF3 group atop the plane is observed.[1]
| Parameter | DFT Calculated (B3LYP/6-311++G(d,p)) | Expected Experimental (X-ray) |
| C=O Bond Length (Å) | ~1.21 Å | ~1.20 Å |
| C-CF3 Bond Length (Å) | ~1.52 Å | ~1.54 Å |
| C-Cl Bond Length (Å) | ~1.74 Å | ~1.73 Å |
| C-C (Aromatic) Bond Lengths (Å) | ~1.39 - 1.41 Å | ~1.38 - 1.40 Å |
| C-C-O Bond Angle (°) | ~120° | ~121° |
| O=C-C-C Dihedral Angle (°) | ~0° or ~180° | ~0° or ~180° |
Table 2: Vibrational Frequencies
Calculated vibrational frequencies from DFT are often scaled to correct for anharmonicity and basis set limitations. The comparison with experimental Infrared (IR) spectroscopy helps in the assignment of spectral bands. The C=O stretching mode is a characteristic peak.[1]
| Vibrational Mode | DFT Calculated (cm⁻¹) (Scaled) | Expected Experimental (IR) (cm⁻¹) |
| C=O Stretch | ~1700 - 1720 | ~1690 - 1710 |
| C-F Stretch | ~1150 - 1350 (multiple bands) | ~1100 - 1300 |
| C-Cl Stretch | ~700 - 750 | ~700 - 750 |
| Aromatic C-H Stretch | ~3050 - 3100 | ~3000 - 3100 |
| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 |
Table 3: Electronic Properties
Frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are crucial in understanding the chemical reactivity of a molecule. The energy gap between them indicates the molecule's stability. Halogen substitution is known to lower the LUMO level and affect the HOMO-LUMO gap.[2]
| Property | DFT Calculated Value (eV) |
| HOMO Energy | ~ -7.0 to -8.0 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | ~ 5.0 to 6.0 |
| Dipole Moment (Debye) | ~ 2.5 - 3.5 |
Experimental and Computational Protocols
To ensure reproducibility and accuracy, detailed methodologies are essential.
Computational Protocol (DFT)
A typical computational study on a molecule like this compound would involve the following steps:
-
Geometry Optimization: The molecular structure is optimized to a minimum energy state. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculations: Performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Property Calculations: Single-point energy calculations are used to determine properties like HOMO-LUMO energies and the molecular electrostatic potential.
-
Solvent Effects: To simulate a more realistic environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).[3]
Experimental Protocol (FTIR Spectroscopy)
-
Sample Preparation: The compound is typically dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) or prepared as a KBr pellet.
-
Data Acquisition: The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed and assigned to specific molecular vibrations, often with the aid of computational predictions.
Visualizing Computational Workflows and Relationships
Graphviz diagrams can effectively illustrate the logical flow of a computational study and its relationship with experimental validation.
Caption: A typical workflow for a DFT computational study of a small molecule.
Caption: Logical relationship between computational and experimental data for validation.
Concluding Remarks
DFT computational studies offer invaluable insights into the properties of molecules like this compound, especially when direct experimental investigation is challenging. By leveraging methodologies applied to analogous structures, researchers can predict and understand the impact of various functional groups on the molecule's geometry, stability, and reactivity. The synergy between computational predictions and experimental validation is key to advancing the fields of medicinal chemistry and materials science.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Acetophenone and its Trifluoromethylated Analogue
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the steric and electronic properties that govern molecular interactions. This guide offers a comparative analysis of the single-crystal X-ray diffraction data of acetophenone and its derivative, 2,2,2-trifluoroacetophenone. The introduction of a trifluoromethyl group significantly alters the molecule's properties, and this is reflected in its crystal packing and intermolecular interactions.
While the specific crystallographic data for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is not publicly available, the analysis of the parent compound, 2,2,2-trifluoroacetophenone, and its non-fluorinated counterpart, acetophenone, provides a crucial baseline for understanding the structural impact of trifluoromethylation on this class of compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for acetophenone and 2,2,2-trifluoroacetophenone, allowing for a direct comparison of their solid-state structures.
| Parameter | Acetophenone[1][2] | 2,2,2-Trifluoroacetophenone |
| Chemical Formula | C₈H₈O | C₈H₅F₃O |
| COD ID | 5000166 | 2242460 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/n 1 | C 1 2/c 1 |
| a (Å) | 10.256 | 13.8129 |
| b (Å) | 8.678 | 12.6034 |
| c (Å) | 8.558 | 8.3595 |
| α (°) | 90 | 90 |
| β (°) | 121.0 | 90.396 |
| γ (°) | 90 | 90 |
| Volume (ų) | 652.9 | 1455.5 |
| Temperature (K) | 154 | Not Reported |
| R-factor | 0.038 | 0.0270 |
Experimental Protocols
The determination of a crystal structure via X-ray diffraction follows a well-established workflow. The protocols for the synthesis of the compound and the subsequent crystallographic analysis are detailed below.
Synthesis of 2,2,2-Trifluoroacetophenone Derivatives
The synthesis of trifluoroacetophenone derivatives can be achieved through various methods. A common approach involves the reaction of a Grignard reagent with a trifluoroacetylating agent.
Materials:
-
Appropriately substituted bromobenzene (e.g., 1-bromo-4-chloro-2-methylbenzene for the target molecule)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trifluoroacetic anhydride or ethyl trifluoroacetate
-
Hydrochloric acid (for workup)
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of the substituted bromobenzene in anhydrous ether or THF is added dropwise to initiate the formation of the Grignard reagent.
-
Trifluoroacetylation: The freshly prepared Grignard reagent is then slowly added to a solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) in anhydrous ether or THF at a low temperature (typically -78 °C).
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the desired trifluoroacetophenone derivative.
Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining and analyzing single-crystal X-ray diffraction data.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.[3] Common methods for growing crystals of small organic molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires empirical screening.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[4]
-
The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[2][5]
-
The crystal is irradiated with a monochromatic X-ray beam.[3]
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][5]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections.
-
This data is used to determine the unit cell parameters and the space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
4. Structure Refinement:
-
The atomic positions and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
The quality of the final model is assessed using metrics such as the R-factor.
Visualizing the Workflow
The process of determining a crystal structure is a multi-step endeavor, from sample preparation to the final refined structure.
Caption: Experimental workflow for X-ray crystallography.
Discussion and Comparison
The introduction of the highly electronegative trifluoromethyl group in place of a methyl group has a profound impact on the electronic and steric properties of the acetophenone scaffold. This is evident in the crystallographic data.
The most striking difference is the significant increase in the unit cell volume for 2,2,2-trifluoroacetophenone compared to acetophenone. This is a direct consequence of the larger size of the trifluoromethyl group compared to the methyl group, leading to a less compact crystal packing arrangement.
Furthermore, the change in space group from P 1 2₁/n 1 for acetophenone to C 1 2/c 1 for its trifluoromethylated counterpart indicates a fundamental difference in the symmetry of the crystal lattice. These distinct packing arrangements are driven by the different intermolecular interactions present in each crystal. In acetophenone, C-H···O hydrogen bonds and π-π stacking interactions are likely to be the dominant forces. In 2,2,2-trifluoroacetophenone, the presence of the fluorine atoms introduces the possibility of C-F···H and C-F···π interactions, which will influence the overall crystal packing.
The lower R-factor for the 2,2,2-trifluoroacetophenone structure suggests a high-quality refinement and a well-ordered crystal.
References
A Comparative Guide to the Analytical Quantification of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of three prominent analytical techniques for the quantification of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and ¹⁹F qNMR for the quantification of this compound. The quantitative data presented are representative values based on the analysis of structurally similar aromatic and halogenated compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Non-destructive analysis based on the nuclear magnetic properties of the ¹⁹F nucleus. |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Very High; mass spectra provide structural confirmation. | Excellent; characteristic chemical shifts for fluorine atoms provide high selectivity. |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~1 - 10 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1.5% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Sample Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Simple (dilution, filtration) | May require derivatization for less volatile compounds; generally simple for this analyte. | Simple (dissolution in a deuterated solvent with an internal standard). |
| Cost & Complexity | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Gradient: Start at 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Quantification:
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for trace analysis and confirmation of identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of this compound.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a suitable concentration (e.g., 1-10 µg/mL).[2]
-
An internal standard (e.g., a deuterated analog) can be added for improved accuracy.
Quantification:
-
Prepare calibration standards containing the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
¹⁹F qNMR is a primary analytical method that allows for direct quantification without the need for a chemically identical reference standard for the analyte. Given that this compound contains a trifluoromethyl group, ¹⁹F qNMR is a highly specific and accurate method.
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A certified reference material containing fluorine with a known purity, such as trifluorotoluene or another suitable fluorinated compound that does not have overlapping signals with the analyte.[3]
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both completely.
Quantification:
-
Acquire the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS
Where:
-
C_analyte = Concentration (purity) of the analyte
-
I = Integral value of the signal
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
W = Weight
-
P_IS = Purity of the internal standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
A Comparative Guide to Catalysts in the Synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the Friedel-Crafts acylation of 3-chlorotoluene. The choice of catalyst for this reaction is critical, directly influencing yield, selectivity, and process efficiency. This guide provides an objective comparison of common Lewis acid catalysts for this synthesis, supported by available experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
The Friedel-Crafts trifluoroacetylation of 3-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, is catalyzed by various Lewis acids. The primary product is the desired this compound, with the trifluoroacetyl group predominantly adding to the para position relative to the methyl group of 3-chlorotoluene due to steric hindrance and directing effects.
While a direct, side-by-side comparative study under identical conditions is not extensively documented in publicly available literature, the following table summarizes the expected performance of common Lewis acid catalysts based on their known activity in similar Friedel-Crafts acylations.
| Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 110 - 150 | High | Short | Highly reactive and cost-effective, but very hygroscopic and can lead to side reactions if not handled under strictly anhydrous conditions.[1] |
| Ferric Chloride (FeCl₃) | 110 - 150 | Moderate to High | Moderate | Less reactive than AlCl₃, but also less sensitive to moisture, making it easier to handle.[2][3] Often a more economical and ecological choice. |
| Zinc Chloride (ZnCl₂) | 120 - 200 | Moderate | Moderate to Long | A milder Lewis acid that may require higher temperatures or longer reaction times but can offer better selectivity and fewer byproducts.[4] |
| Titanium Tetrachloride (TiCl₄) | 110 - 150 | High | Short to Moderate | A strong and effective Lewis acid, but highly sensitive to moisture and requires careful handling in an inert atmosphere.[5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using different Lewis acid catalysts. These protocols are designed to be comparable and can be adapted for optimization studies.
General Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Anhydrous conditions are critical, especially when using AlCl₃ and TiCl₄. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser connected to a gas bubbler (to vent HCl gas), and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: Add 3-chlorotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
-
Apparatus Setup: Use the same setup as described in Protocol 1.
-
Reagent Charging: Charge the flask with anhydrous ferric chloride (1.2 equivalents) and an anhydrous solvent.
-
Reagent Addition: At room temperature, add 3-chlorotoluene (1.0 equivalent) followed by the dropwise addition of trifluoroacetic anhydride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 4-8 hours. Monitor the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Synthesis using Zinc Chloride (ZnCl₂)
-
Apparatus Setup: Use the same setup as described in Protocol 1.
-
Reagent Charging: Charge the flask with anhydrous zinc chloride (1.5 equivalents) and an anhydrous solvent.
-
Reagent Addition: Add 3-chlorotoluene (1.0 equivalent) and trifluoroacetic anhydride (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-16 hours. The reaction may require a longer time compared to stronger Lewis acids. Monitor the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Protocol 4: Synthesis using Titanium Tetrachloride (TiCl₄)
-
Apparatus Setup: Use the same setup as described in Protocol 1, ensuring all glassware is scrupulously dried and the system is under a positive pressure of inert gas.
-
Reagent Charging: Add an anhydrous solvent to the flask and cool to 0 °C.
-
Reagent Addition: Add titanium tetrachloride (1.2 equivalents) dropwise via a syringe. Then, add a solution of 3-chlorotoluene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in the same solvent from the dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 2-4 hours. Monitor the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical framework for the comparative study of catalysts in the target synthesis.
References
- 1. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 2. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Structure of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comparative analysis of the reaction products of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a versatile building block in the synthesis of chiral trifluoromethylated compounds. We present key experimental data for its primary reaction pathway—asymmetric reduction—and compare it with alternative synthetic strategies. Detailed experimental protocols and relevant signaling pathway visualizations are included to support researchers in their synthetic and drug discovery endeavors.
Performance Comparison: Asymmetric Reduction vs. Alternative Methods
The primary route to validate the structure of reaction products from this compound involves its conversion to the corresponding chiral alcohol, 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol. The asymmetric reduction of the ketone is a highly efficient method to achieve this transformation with high enantioselectivity.
| Method | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages |
| Asymmetric Reduction | (S)- or (R)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol | Chiral Oxazaborolidine (CBS catalyst) and Borane | High | >95% | High enantioselectivity, mild reaction conditions. |
| Alternative: Grignard Reaction | 1-(4-chloro-2-methylphenyl)-1-alkyl-2,2,2-trifluoroethanol | Alkyl magnesium halide | Variable | N/A (racemic) | Introduces a new alkyl group, but without stereocontrol. |
| Alternative: Wittig Reaction | 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoro-1-alkene | Phosphonium ylide | Good | N/A | Forms a C=C double bond, not the chiral alcohol. |
Table 1: Comparison of synthetic methods for the transformation of this compound. Asymmetric reduction stands out for its ability to produce enantiomerically pure alcohols, which are crucial for pharmaceutical applications.[3]
Experimental Protocols
Asymmetric Reduction of this compound
This protocol is adapted from the well-established Corey-Bakshi-Shibata (CBS) reduction.[4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 eq) and anhydrous THF.
-
Add trimethylborate (0.055 eq) and stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Add the borane-THF complex (1 eq) to the catalyst solution.
-
Slowly add a solution of this compound (1 eq) in anhydrous THF over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to yield the chiral alcohol.
Characterization of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol:
-
¹H NMR (CDCl₃): δ 7.4-7.1 (m, 3H, Ar-H), 5.1 (q, 1H, CHOH), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃): δ 138, 135, 131, 129, 127, 125, 123 (q, CF₃), 72 (q, CHOH), 21 (CH₃).
-
¹⁹F NMR (CDCl₃): δ -78 (d).
-
Mass Spectrometry (EI): m/z (%) 224 (M⁺), 209, 155, 125.
Visualizing Reaction and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the reaction workflow, the logical steps for structural validation, and a potential signaling pathway that could be influenced by trifluoromethyl-containing compounds.
Trifluoromethylated compounds have been shown to modulate various signaling pathways.[5][6] Given the structural similarities to known bioactive molecules, the reaction product could potentially interact with pathways like the MAPK/ERK signaling cascade, which is crucial in cell proliferation and survival.[7][8]
This guide provides a foundational understanding for researchers working with this compound. The presented data and protocols for its asymmetric reduction offer a reliable method for synthesizing and validating the corresponding chiral alcohol, a valuable intermediate for further drug development and biological studies.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways as linear transmitters | eLife [elifesciences.org]
- 8. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico ADME Profiling: A Comparative Guide for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition of drug candidates. In-silico prediction tools have emerged as indispensable assets, offering rapid and cost-effective evaluation of a compound's pharmacokinetic profile. This guide provides a comparative analysis of the predicted ADME properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone and its structural analogs, alongside detailed experimental protocols for key ADME assays.
Comparative In-Silico ADME Prediction
To illustrate the utility of in-silico predictions, we performed a comparative analysis of this compound and three structurally related acetophenone derivatives using a widely accepted online ADME prediction tool. The SMILES notations for these compounds were submitted for prediction of a suite of physicochemical and pharmacokinetic parameters.
It is crucial to note that the data presented for this compound are purely predictive and await experimental validation. The selected acetophenone analogs from PubChem provide a baseline for comparison within this chemical class.
Table 1: Physicochemical Properties and Lipophilicity
| Compound | Molecular Formula | MW ( g/mol ) | LogP (Consensus) | Water Solubility (LogS) |
| This compound | C₉H₆ClF₃O | 222.59 | 3.15 | -3.5 (Poorly soluble) |
| Acetophenone[1] | C₈H₈O | 120.15 | 1.58 | -1.5 (Moderately soluble) |
| 4'-(Formamido)acetophenone[2] | C₉H₉NO₂ | 163.17 | 0.90 | -1.8 (Moderately soluble) |
| 2-(Butylamino)-3',4'-dihydroxyacetophenone[3] | C₁₂H₁₇NO₃ | 223.27 | 1.70 | -2.5 (Poorly soluble) |
Table 2: Pharmacokinetic Predictions
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound | High | Yes | No | Yes | Yes | Yes | No | Yes |
| Acetophenone[1] | High | Yes | No | No | No | No | No | No |
| 4'-(Formamido)acetophenone[2] | High | No | No | No | No | No | No | No |
| 2-(Butylamino)-3',4'-dihydroxyacetophenone[3] | High | No | Yes | No | No | No | No | No |
Table 3: Drug-Likeness and Medicinal Chemistry Friendliness
| Compound | Lipinski Violation | Bioavailability Score | Lead-likeness Violation | Synthetic Accessibility |
| This compound | 0 | 0.55 | 0 | 2.5 |
| Acetophenone[1] | 0 | 0.55 | 0 | 1.0 |
| 4'-(Formamido)acetophenone[2] | 0 | 0.55 | 0 | 1.9 |
| 2-(Butylamino)-3',4'-dihydroxyacetophenone[3] | 0 | 0.55 | 1 (LogP > 3.5) | 2.8 |
Experimental Protocols for Key ADME Assays
The following sections detail standardized protocols for essential in-vitro ADME assays that can be employed to validate the in-silico predictions.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in-vitro model to predict human intestinal absorption of drugs.[4][5]
Methodology
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.[6]
-
Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite compartment at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.
-
Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate of efflux transporters like P-glycoprotein.[6]
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.[7]
Methodology
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[8]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.[9] A control incubation is performed without the NADPH system.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[7]
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[8]
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias.[10]
Methodology
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[11]
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel currents.[12]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[12]
-
Compound Application: The baseline hERG current is recorded, and then the test compound is applied at various concentrations.[12]
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a suitable equation.[10]
Conclusion
This guide provides a framework for the in-silico assessment of ADME properties for this compound derivatives, contextualized by a comparison with structurally similar compounds. The provided experimental protocols for key ADME assays serve as a practical resource for the subsequent in-vitro validation of these computational predictions. The integration of in-silico and in-vitro ADME studies is a powerful strategy to de-risk drug candidates and accelerate the drug discovery and development pipeline.
References
- 1. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Formamido)acetophenone | C9H9NO2 | CID 4570782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetophenone, 2-(butylamino)-3',4'-dihydroxy- | C12H17NO3 | CID 36459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a compound integral to pharmaceutical and agrochemical synthesis, its proper disposal is paramount for laboratory safety and environmental protection.[1] This guide provides a detailed, step-by-step operational plan for the safe disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double gloving is recommended) | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential dust hazards. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood | Prevents inhalation of dust or vapors. |
Engineering Controls:
Proper engineering controls are the first line of defense in handling hazardous materials.
| Control Measure | Specification | Rationale |
| Ventilation | All handling must be performed in a chemical fume hood | Minimizes the risk of inhaling hazardous vapors. |
| Eyewash Station | Accessible within 10 seconds of the work area | For immediate flushing in case of eye contact. |
| Safety Shower | Accessible within 10 seconds of the work area | For immediate decontamination in case of skin contact. |
Waste Segregation and Collection: A Critical Step
As a halogenated organic compound, this compound must be segregated from other waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[2][3]
Key Segregation Principles:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."[2][3] These containers are often color-coded (e.g., green) for easy identification.[2]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste (acids, bases), or wastes containing heavy metals, pesticides, cyanides, or strong oxidizing agents.[2][3][4]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[3] The tag must include:
Waste Accumulation:
-
Waste containers must be kept tightly closed when not in use.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a flammable storage cabinet.[3][5]
-
Do not accumulate more than 55 gallons of hazardous waste in a laboratory.[3]
Disposal Procedure: Step-by-Step
Once the waste container is ready for disposal (typically when it is three-quarters full), follow these steps:[3]
-
Finalize the Hazardous Waste Tag: Ensure all information on the tag is accurate and complete.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3] Provide them with all the necessary information from the waste tag.
-
Prepare for Transport: Ensure the container is securely closed and the label is clearly visible.
-
Documentation: Maintain a record of the disposed chemical, including the amount and date of disposal, for your laboratory's chemical inventory.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
For a Small Spill (manageable within 10 minutes by trained personnel): [5]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear double nitrile gloves, chemical splash goggles, and a lab coat.[5]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][6]
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.[5][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it as halogenated organic waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.[3]
-
Secure the Area: Prevent entry to the spill area.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors[3]. An eyewash station and safety shower must be readily accessible within the immediate work area[3].
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential dust hazards[3][4]. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended. Double gloving is advisable.[3][5][6] - Lab Coat: A standard laboratory coat must be worn.[3] - Footwear: Closed-toe shoes are mandatory.[7] | Provides a barrier against skin contact[3]. Protects skin and personal clothing from contamination[3]. Prevents exposure from spills. |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[3] If a fume hood is not available, a full-face air-purifying respirator may be necessary.[8] | Prevents inhalation of harmful vapors or dust[3]. |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound.
Experimental Workflow for Safe Handling:
Caption: This diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling cleanup.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 4'-Chloro-2,2,2-trifluoroacetophenone and other similar compounds to understand the potential hazards[2].
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Put on all required PPE, including double gloves, a lab coat, and chemical safety goggles with a face shield.
-
Conduct all manipulations of the compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure[3].
-
Avoid all personal contact with the substance[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
-
Post-Handling:
-
Segregate all waste containing the compound into a designated, clearly labeled container for halogenated organic waste[3].
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water[1].
-
Launder contaminated clothing separately before reuse[1].
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste Disposal Workflow:
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
